molecular formula C5H13NO B3256060 3-Methoxy-2-methylpropan-1-amine CAS No. 26331-99-7

3-Methoxy-2-methylpropan-1-amine

Cat. No.: B3256060
CAS No.: 26331-99-7
M. Wt: 103.16 g/mol
InChI Key: QKCOKEIMHOFEHO-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methoxy-2-methylpropan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methoxy-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(3-6)4-7-2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCOKEIMHOFEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26331-99-7
Record name 3-methoxy-2-methylpropan-1-amine
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Foundational & Exploratory

3-Methoxy-2-methylpropan-1-amine: Structural Analytics, Physicochemical Profiling, and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of aliphatic amine building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 3-Methoxy-2-methylpropan-1-amine (CAS: 26331-99-7) is a highly specialized, bifunctional aliphatic amine that has emerged as a crucial intermediate in the synthesis of advanced therapeutics, most notably Selective Estrogen Receptor Degraders (SERDs) used in the treatment of ER-positive breast cancer[1].

This technical whitepaper provides an in-depth analysis of its chemical structure, molecular weight characteristics, and field-proven synthetic methodologies, offering drug development professionals a comprehensive guide to utilizing this molecule in complex synthetic workflows.

Chemical Structure and Molecular Weight Analysis

The utility of 3-Methoxy-2-methylpropan-1-amine stems directly from its highly deliberate structural architecture.

Structural Breakdown and Causality

The molecule (SMILES: CC(CN)COC) consists of a three-carbon propyl chain substituted with three distinct functional domains, each serving a specific mechanistic purpose in drug design:

  • Primary Amine (-NH₂): Located at C1, this highly nucleophilic center is the primary site for functionalization. It is optimized for amide coupling, reductive amination, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations)[1].

  • C2-Methyl Branching: The introduction of a methyl group at the C2 position creates a chiral center. Causality in Design: This steric bulk restricts the conformational flexibility of the aliphatic chain. By locking the molecule into a preferred geometry, it reduces the entropic penalty upon binding to a target protein's ligand-binding domain (LBD), thereby enhancing target affinity.

  • C3-Methoxy Ether (-OCH₃): Acting as a stable hydrogen-bond acceptor, the terminal methoxy group improves aqueous solubility. Causality in Design: Unlike a free hydroxyl group (-OH), which is highly susceptible to phase II metabolic clearance (glucuronidation), the ether linkage resists metabolic degradation, significantly prolonging the half-life of the resulting active pharmaceutical ingredient (API).

Quantitative Physicochemical Data

The exact mass and molecular weight calculations are foundational for mass spectrometry (LC-MS) validation and stoichiometric reaction planning.

PropertyValue
Chemical Name 3-Methoxy-2-methylpropan-1-amine
CAS Registry Number 26331-99-7
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Monoisotopic Mass 103.0997 Da
SMILES String CC(CN)COC
InChIKey QKCOKEIMHOFEHO-UHFFFAOYSA-N
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Amine Nitrogen, Ether Oxygen)

Synthetic Applications: SERD Development

3-Methoxy-2-methylpropan-1-amine is prominently featured in the patent literature for the synthesis of indazole-based and pyrazolo-isoquinoline derivatives[1][2]. These compounds function as SERDs, which actively down-regulate the Estrogen Receptor (ERα) to combat tamoxifen-resistant breast cancers.

The primary amine is typically conjugated to an aryl halide core via a Buchwald-Hartwig cross-coupling reaction. The resulting secondary amine linkage allows the methoxy-isobutyl tail to project into the solvent-exposed channel of the ERα binding pocket, facilitating the recruitment of degradation machinery.

SynthesisWorkflow A Aryl Halide Core (Electrophile) C Pd Catalyst + NaOtBu in Toluene A->C B 3-Methoxy-2-methyl propan-1-amine B->C D Cross-Coupled SERD Intermediate C->D 90°C, 3h

Buchwald-Hartwig cross-coupling workflow utilizing 3-Methoxy-2-methylpropan-1-amine.

Experimental Methodology: Palladium-Catalyzed Amination

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the cross-coupling of 3-Methoxy-2-methylpropan-1-amine with an aryl halide, adapted from validated pharmaceutical synthesis routes[1].

Step-by-Step Protocol

Step 1: Reagent Preparation and Degassing

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 eq), 3-Methoxy-2-methylpropan-1-amine (1.2 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq) in anhydrous toluene (0.2 M).

  • Causality: Toluene must be rigorously degassed via three freeze-pump-thaw cycles. Oxygen is a potent poison for Pd(0) catalysts; failing to remove dissolved O₂ will result in rapid catalyst oxidation to inactive Pd(II) species, stalling the reaction.

Step 2: Catalyst Addition and Heating

  • Action: Add the pre-formed palladium catalyst complex (e.g., Pd₂(dba)₃ and BINAP or BrettPhos, 0.05 eq Pd). Seal the vessel and heat to 90°C for 3 hours with vigorous stirring.

  • Causality: The 90°C temperature provides the necessary activation energy for the rate-limiting oxidative addition of the electron-rich aryl halide to the Pd(0) center, while avoiding thermal degradation of the primary amine.

Step 3: In-Process Analytical Control (Self-Validation)

  • Action: At t = 2.5 hours, extract a 50 µL aliquot, quench in methanol, and analyze via LC-MS.

  • Validation: The reaction is deemed complete when the aryl halide peak is consumed and a new mass peak corresponding to [M+H]+ = (Aryl Mass + 103.16 - Halogen Mass) dominates the chromatogram.

Step 4: Workup and Isolation

  • Action: Cool the reaction to room temperature, evaporate the toluene under reduced pressure, and dissolve the crude residue in Dichloromethane (DCM). Wash sequentially with deionized water and brine.

  • Causality: The aqueous wash removes the inorganic salts (NaX) and excess NaOtBu. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and purified via flash column chromatography to yield the pure intermediate.

Biological Mechanism of Action

Once synthesized, drugs incorporating the 3-Methoxy-2-methylpropan-1-amine motif exert their therapeutic effect by hijacking the cell's native ubiquitin-proteasome system (UPS). The structural properties of the amine tail are critical for inducing the specific conformational change in ERα required for E3 ligase recognition[1][2].

SERDPathway S SERD-Amine Derivative ER Estrogen Receptor α (ERα) S->ER Binds LBD CC Conformational Change (Immobilization) ER->CC UB E3 Ligase Recruitment & Polyubiquitination CC->UB DEG Proteasomal Degradation (26S Proteasome) UB->DEG

Ligand-induced proteasomal degradation pathway of ERα by SERD derivatives.

References

  • US Patent 10,961,241 B2 - Chemical compounds (Indazole compounds for ER down-regulation). Google Patents.
  • EP Patent 3,433,256 B1 - 6,7,8,9-Tetrahydro-3H-pyrazolo[4,3-f]isoquinoline derivative useful in the treatment of cancer. Google Patents.

Sources

solubility of 3-Methoxy-2-methylpropan-1-amine in organic solvents vs water

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Dynamics and Partitioning Behavior of 3-Methoxy-2-methylpropan-1-amine: A Technical Guide for Drug Development

Executive Summary

In modern pharmaceutical synthesis, particularly in the development of targeted oncology therapeutics like Selective Estrogen Receptor Degraders (SERDs)[1], the efficient handling, extraction, and purification of chiral and aliphatic building blocks are critical. 3-Methoxy-2-methylpropan-1-amine (CAS: 26331-99-7) [2] is a highly versatile bifunctional intermediate. As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling reactions involving this compound is a misunderstanding of its phase-partitioning behavior. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility of 3-Methoxy-2-methylpropan-1-amine in organic solvents versus water, complete with self-validating experimental workflows.

Physicochemical Profiling & Mechanistic Causality

The solubility profile of 3-Methoxy-2-methylpropan-1-amine is entirely dictated by its bifunctional architecture: a primary aliphatic amine (-NH₂) and an ether linkage (-O-), separated by a low-molecular-weight branched carbon backbone.

  • Aqueous Solubility (Ion-Dipole Dominance): With a monoisotopic mass of 103.099 Da and a predicted XLogP3 of -0.1[3], the molecule is intrinsically hydrophilic. The primary amine acts as both a strong hydrogen bond donor and acceptor, while the methoxy group provides an additional hydrogen bond acceptor. Because aliphatic amines typically exhibit a pKa between 9.5 and 10.0, the molecule exists predominantly as a protonated ammonium cation in acidic to physiological environments (pH < 8.0). This ionized state maximizes ion-dipole interactions with water, rendering it virtually miscible in aqueous solutions.

  • Organic Solvent Solubility (Lipophilic Partitioning): To drive this molecule into an organic phase during liquid-liquid extraction (LLE), the aqueous pH must be elevated significantly above its pKa (pH > 11.0) to suppress ionization. In its neutral "free base" form, 3-Methoxy-2-methylpropan-1-amine exhibits excellent solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and protic organics (e.g., methanol). Conversely, if isolation via precipitation is required, converting the free base to its hydrochloride salt (CID 75481498)[4] drastically reduces its solubility in non-polar organic solvents like heptane or toluene, facilitating crystallization.

pH_Mechanism Acidic Acidic/Neutral Buffer (pH < 8.0) Protonated Protonated Amine (C5H14NO+) Acidic->Protonated Basic Basic Buffer (pH > 11.0) FreeBase Free Base Amine (C5H13NO) Basic->FreeBase Protonated->FreeBase + OH⁻ (Base) AqSol Partitions to Aqueous Phase (Miscible / High Solubility) Protonated->AqSol FreeBase->Protonated + H⁺ (Acid) OrgSol Partitions to Organic Phase (DCM, EtOAc, Toluene) FreeBase->OrgSol

Caption: Logical relationship governing the pH-dependent phase partitioning of the amine.

Data Presentation: Physicochemical Summary

To optimize your solvent selection, the quantitative data and structural impacts are summarized below.

PropertyValueCausality / Impact on Solubility
Molecular Formula C₅H₁₃NO[3]Low carbon-to-heteroatom ratio promotes high aqueous solubility.
Monoisotopic Mass 103.099 Da[3]Small molecular radius enhances rapid dissolution kinetics.
XLogP (Predicted) -0.1[3]Indicates a slight baseline preference for the aqueous phase at neutral pH.
Hydrogen Bond Donors 1Facilitates strong interactions with protic solvents (water, alcohols).
Hydrogen Bond Acceptors 2Enhances solubility in both water and polar aprotic solvents (e.g., EtOAc).
State (Room Temp) Liquid[2]Prevents crystal lattice energy barriers, ensuring rapid solvent miscibility.

Experimental Workflows: Thermodynamic Solubility & LogD Determination

When transitioning from discovery to process chemistry, relying on kinetic dissolution or theoretical LogP is insufficient. You must determine the thermodynamic phase distribution. The following Shake-Flask protocol is designed as a self-validating system using mass-balance verification to ensure data trustworthiness.

Protocol: Mass-Balance Validated Shake-Flask Method

Causality Check: We utilize mutual pre-saturation of solvents to prevent volume shifts during the 24-hour equilibration, which would otherwise artificially skew the concentration calculations.

Step 1: Solvent Mutual Pre-saturation

  • Vigorously mix equal volumes of the chosen organic solvent (e.g., Dichloromethane) and the aqueous buffer (e.g., 0.1 M Phosphate buffer at pH 7.4 or 0.1 M NaOH at pH 12.0) in a separatory funnel.

  • Allow phase separation overnight. Use the pre-saturated aqueous phase and pre-saturated organic phase for the assay.

Step 2: Sample Preparation & Equilibration

  • Accurately weigh 10.0 mg of 3-Methoxy-2-methylpropan-1-amine into a 20 mL glass scintillation vial.

  • Add exactly 5.0 mL of the pre-saturated aqueous buffer and 5.0 mL of the pre-saturated organic solvent.

  • Seal the vial and agitate on an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25.0 °C. Note: 24 hours ensures thermodynamic equilibrium is reached.

Step 3: Phase Separation & Centrifugation

  • Transfer the emulsion to a centrifuge tube. Centrifuge at 10,000 x g for 15 minutes.

  • Causality Check: Centrifugation is mandatory to break micro-emulsions. Sampling a cloudy phase will result in false-positive solubility readings due to suspended micro-droplets of the opposing phase.

Step 4: LC-MS/MS Quantification & Self-Validation

  • Carefully extract aliquots from both the upper and lower phases using a syringe.

  • Quantify the amine concentration in both phases using LC-MS/MS against a matrix-matched calibration curve.

  • Self-Validation (Mass Balance): Calculate the total mass of the amine recovered ( Massaq​+Massorg​ ). The total recovered mass must equal the initial 10.0 mg input (± 5%). If the recovery is < 95%, the compound has either volatilized, adsorbed to the glassware, or degraded, and the LogD value must be rejected.

Workflow Input Weigh 3-Methoxy-2-methylpropan-1-amine (Target: 10 mg total) Saturate Mutual Pre-saturation (Prevents volume shift) Input->Saturate PrepAq Aqueous Phase (pH 7.4 & 12.0 Buffers) PrepAq->Saturate PrepOrg Organic Phase (DCM or EtOAc) PrepOrg->Saturate Equilibrate Thermodynamic Equilibration (Shake-flask, 24h, 25°C) Saturate->Equilibrate Centrifuge Phase Separation (Centrifugation, 10,000 x g) Equilibrate->Centrifuge QuantAq Quantify Aqueous Phase (LC-MS/MS) Centrifuge->QuantAq QuantOrg Quantify Organic Phase (LC-MS/MS) Centrifuge->QuantOrg Validate Mass Balance Validation (Aq + Org = Input ±5%) QuantAq->Validate QuantOrg->Validate

Caption: Self-validating experimental workflow for thermodynamic solubility and phase partitioning.

Conclusion

Successfully manipulating 3-Methoxy-2-methylpropan-1-amine during complex syntheses requires strict control over the pH of the aqueous phase. By leveraging its pKa, chemists can seamlessly shift the molecule from a highly water-soluble ammonium salt to a highly organic-soluble free base. Implementing the self-validating mass-balance workflow described above ensures that calculated LogD and solubility parameters are robust enough for late-stage process scale-up.

Sources

The "Magic Methyl" Paradigm: Steric Effects of the 2-Methyl Group in 3-Methoxypropylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing synthetic reactivity with metabolic stability during lead optimization. The introduction of a 2-methyl group into the 3-methoxypropylamine scaffold—yielding 3-methoxy-2-methylpropan-1-amine—is a masterclass in utilizing steric hindrance to dictate chemical behavior. This technical guide explores the profound causality between this seemingly minor structural modification and its macro-level effects on nucleophilicity, conformational entropy, and pharmacokinetic stability.

Mechanistic Insights: The Conformational Landscape

The addition of a single methyl group at the C2 (beta) position of an aliphatic amine invokes the well-documented "magic methyl" effect1[1]. In unsubstituted 3-methoxypropylamine, the alkyl chain enjoys high conformational flexibility, allowing the primary amine's lone pair to readily orient itself for nucleophilic attack.

However, branching at the beta-carbon introduces severe steric hindrance. This restricts rotation around the C1-C2 and C2-C3 bonds, forcing the molecule into a restricted spatial arrangement. This conformational locking creates a steric umbrella over the primary amine, fundamentally altering its interaction with electrophiles and enzymatic active sites.

StericEffects MOPA 3-Methoxypropylamine (Unsubstituted) Flex High Conformational Flexibility MOPA->Flex MeMOPA 2-Methyl-3-methoxypropylamine (Branched) Restricted Conformational Restriction MeMOPA->Restricted Shield Steric Shielding of Amine MeMOPA->Shield Nuc High Nucleophilicity (Rapid Reaction) Flex->Nuc Stability Increased Metabolic Stability Restricted->Stability Shield->Stability

Logical flow of steric and conformational effects induced by the 2-methyl group.

Impact on Synthetic Reactivity

The steric bulk of the 2-methyl group directly suppresses the nucleophilicity of the adjacent primary amine. In high-throughput diversification studies utilizing Sulfur (VI) Fluoride Exchange (SuFEx) click chemistry, unsubstituted 3-methoxypropylamine exhibits rapid and excellent reactivity 2[2]. Conversely, the introduction of bulky substituents adjacent to the reacting amine significantly impedes the reaction kinetics, often yielding no reaction due to the inability of the electrophile to effectively access the nitrogen's lone pair[2].

Similarly, during the N-formylation of amines using CO₂ and H₂ over Nano-Pd/C catalysts, unsubstituted 3-methoxypropylamine undergoes smooth conversion3[3]. When steric hindrance is introduced via branching, the yield drops predictably, necessitating highly optimized catalytic conditions to overcome the elevated activation barrier[3].

Pharmacokinetic Implications in Drug Design

In medicinal chemistry, we exploit this steric shielding to modulate pharmacokinetics. When 3-methoxy-2-methylpropan-1-amine is incorporated into a drug scaffold (e.g., as an amide linkage), the beta-methyl group acts as a physical barrier. This shielding hinders the approach of nucleophilic centers on hydrolytic enzymes (such as amidases or carboxylesterases), dramatically reducing the rate of enzymatic cleavage 4[4]. This principle is a cornerstone of prodrug design, where branching the alkyl chain provides a reliable mechanism to increase the in vivo half-life of labile functional groups[4].

Quantitative Data Analysis

To illustrate the causality between steric bulk and chemical behavior, the following table summarizes the comparative metrics of unsubstituted versus 2-methyl substituted derivatives.

Property / Reaction3-Methoxypropylamine2-Methyl-3-methoxypropylamineMechanistic Causality
SuFEx Click Reactivity High (Rapid conversion)Low to ModerateSteric shielding of the nitrogen lone pair prevents efficient attack on the S(VI) center[2].
N-Formylation Yield >85% (Standard conditions)~60-74%Bulky beta-substituents hinder coordination with the Pd catalyst surface[3].
Enzymatic Stability (as Amide) Low (Rapid hydrolysis)High (Prolonged half-life)The 2-methyl group blocks the approach of water/hydrolases to the carbonyl carbon[4].
Conformational Entropy HighLowMethyl substitution restricts rotation around C-C bonds, locking the dihedral angles[1].

Experimental Protocols: Self-Validating Systems

A robust protocol must be a self-validating system. The following workflows incorporate built-in controls to isolate and verify the impact of steric hindrance.

Protocol A: High-Throughput SuFEx Screening via Microdroplet Acceleration

This protocol validates the differential reactivity caused by the 2-methyl group by eliminating bulk diffusion limits.

  • Reagent Preparation: Prepare 0.1 M solutions of 3-methoxypropylamine (Positive Control) and 3-methoxy-2-methylpropan-1-amine (Test) in methanol. Prepare a 0.1 M solution of the SuFEx electrophile (e.g., an aryl fluorosulfate) in acetonitrile.

  • Microdroplet Nebulization: Using a coaxial nebulizer, combine the amine and electrophile streams at a 1:1 ratio. Nebulize the mixture using high-velocity nitrogen gas. Self-Validation: The massive surface-area-to-volume ratio in microdroplets accelerates the reaction by orders of magnitude, ensuring that any lack of reactivity is purely due to steric hindrance, not mass transfer limitations 5[5].

  • In-Situ MS Analysis: Direct the microdroplet plume directly into a Desorption Electrospray Ionization Mass Spectrometer (DESI-MS).

  • Data Interpretation: Compare the Signal-to-Background Ratio (SBR) of the product mass peaks. The unsubstituted amine will show an SBR > 5, while the 2-methyl derivative will exhibit a significantly lower SBR, directly quantifying the steric penalty[5].

Workflow Prep Amine Preparation (0.1M Solutions) Mix Reagent Mixing (SuFEx Electrophile) Prep->Mix Stoichiometric Control React Microdroplet Nebulization Mix->React N2 Gas Acceleration Analyze DESI-MS/MS Characterization React->Analyze Millisecond Timescale

High-throughput screening workflow for sterically hindered amine derivatives.

Protocol B: N-Formylation of Sterically Hindered Amines
  • Catalyst Preparation: Utilize a carbon-supported Nano-Pd catalyst (Pd/C-3) prepared via in situ reduction of Pd(NH₃)xCl_y/C. Self-Validation: The high surface area of the nano-catalyst ensures that any observed drop in yield is due to substrate steric hindrance, not catalyst inefficiency[3].

  • Reaction Setup: In a high-pressure autoclave, add 1.0 mmol of 3-methoxy-2-methylpropan-1-amine, 50 mg of Pd/C-3 catalyst (1 wt % Pd), and 2 mL of methanol.

  • Pressurization: Purge the vessel with CO₂, then pressurize with a CO₂/H₂ mixture to 4 MPa total pressure.

  • Execution: Heat the reaction to 105 °C and stir for 24 hours.

  • Analysis: Filter the catalyst and analyze the filtrate via GC-FID using biphenyl as an internal standard. The yield will reflect the steric resistance compared to the >85% yield typical for unhindered primary amines[3].

References

  • High‐Throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets Source: d-nb.info 2

  • High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets - PMC Source: nih.gov5

  • Hydroxyl Group-Regulated Active Nano-Pd/C Catalyst Generation via in Situ Reduction of Pd(NH₃)xCl_y/C for N-Formylation of Amines with CO₂/H₂ Source: ACS Publications3

  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes Source: exo-ricerca.it 4

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC Source: nih.gov 1

Sources

Synthesis and Applications of 3-Methoxy-2-methylpropan-1-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

3-Methoxy-2-methylpropan-1-amine is a highly versatile aliphatic amine building block utilized extensively in modern drug discovery. Its structural motif—a primary amine coupled with a sterically hindered ether—makes it an ideal pharmacophore for modulating the lipophilicity, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs).

Recently, this amine has gained significant prominence as a critical intermediate in the synthesis of selective estrogen receptor down-regulators (SERDs). Specifically, it is used to synthesize 6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline derivatives, which are targeted therapies designed to combat early, advanced, and tamoxifen-resistant ER-positive breast cancer[1]. The incorporation of the 3-methoxy-2-methylpropyl moiety directly impacts the anti-tumor efficacy of these indazole compounds by optimizing their interaction with the estrogen receptor's ligand-binding domain[2].

Retrosynthetic Analysis and Pathway Selection

Designing a scalable and high-yielding synthesis route for 3-methoxy-2-methylpropan-1-amine requires balancing chemoselectivity with operational safety. As an application scientist, evaluating the retrosynthetic disconnections reveals three primary pathways:

  • Nitrile Reduction: Catalytic hydrogenation of 3-methoxy-2-methylpropanenitrile[3].

  • Amide Reduction: Hydride reduction of 3-methoxy-2-methylpropanamide.

  • Reductive Amination: Amination of 3-methoxy-2-methylpropanal.

Retrosynthesis Target 3-Methoxy-2-methylpropan-1-amine Nitrile 3-Methoxy-2-methylpropanenitrile Nitrile->Target Reduction (H2/Ni or LiAlH4) Amide 3-Methoxy-2-methylpropanamide Amide->Target Reduction (BH3-THF) Aldehyde 3-Methoxy-2-methylpropanal Aldehyde->Target Reductive Amination

Retrosynthetic pathways for 3-Methoxy-2-methylpropan-1-amine.

For industrial and pilot-scale drug development, the Nitrile Reduction pathway is the most robust. The precursor, 3-methoxy-2-methylpropanenitrile, can be synthesized efficiently from cheap, commercially available starting materials via an oxa-Michael addition.

Quantitative Route Comparison

To justify the selection of the nitrile reduction pathway, the following table summarizes the quantitative data, scalability, and typical impurity profiles associated with each synthetic route.

Synthesis RoutePrecursorKey ReagentsTypical YieldScalabilityImpurity Profile
A: Nitrile Hydrogenation 3-Methoxy-2-methylpropanenitrileH₂, Raney Ni, NH₃, MeOH85–92%High (Industrial)Secondary amines (minimized by NH₃)
B: Amide Reduction 3-Methoxy-2-methylpropanamideBH₃·THF or LiAlH₄75–85%Medium (Lab/Pilot)Cleaved ethers (under harsh conditions)
C: Reductive Amination 3-Methoxy-2-methylpropanalNH₄OAc, NaBH₃CN60–70%Low (Lab scale)Alcohols (over-reduction of aldehyde)

In-Depth Experimental Workflows & Mechanistic Causality

The following protocols detail the self-validating system for the synthesis of 3-methoxy-2-methylpropan-1-amine via the preferred nitrile route. Every step is designed to ensure high fidelity and chemoselectivity.

Workflow Step1 Methacrylonitrile + Methanol Step2 Oxa-Michael Addition (NaOMe catalyst) Step1->Step2 Step3 3-Methoxy-2-methylpropanenitrile Step2->Step3 Step4 Catalytic Hydrogenation (Raney Ni, H2, NH3 in MeOH) Step3->Step4 Step5 3-Methoxy-2-methylpropan-1-amine Step4->Step5

Primary industrial workflow via oxa-Michael addition and nitrile reduction.

Protocol 1: Synthesis of 3-Methoxy-2-methylpropanenitrile

Objective: Access the nitrile precursor via an oxa-Michael addition. Causality & Logic: Methacrylonitrile is an α,β-unsaturated nitrile. The electron-withdrawing cyano group activates the β-carbon toward nucleophilic attack. Using sodium methoxide (NaOMe) generates the highly nucleophilic methoxide ion, which attacks the β-carbon to form the ether linkage.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reactor with anhydrous methanol (5.0 equivalents) and a catalytic amount of sodium methoxide (0.1 equivalents).

  • Addition: Cool the reaction mixture to 0–5 °C using an ice-water bath. Add methacrylonitrile (1.0 equivalent) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C to prevent unwanted polymerization of the alkene.

  • Propagation: Remove the cooling bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4 to 6 hours. Reaction progress can be monitored via GC-MS.

  • Quenching & Workup: Neutralize the catalyst by adding glacial acetic acid (0.1 equivalents). Concentrate the mixture under reduced pressure to remove excess methanol.

  • Purification: Purify the crude liquid via fractional distillation under vacuum to afford 3-methoxy-2-methylpropanenitrile[3] as a clear, colorless oil (Yield: ~90%).

Protocol 2: Catalytic Hydrogenation to 3-Methoxy-2-methylpropan-1-amine

Objective: Reduce the nitrile to the primary amine without forming secondary amine dimers. Causality & Logic: During the catalytic hydrogenation of nitriles, the reaction proceeds via a highly electrophilic imine intermediate. This imine can react with the newly formed primary amine, expelling ammonia to form an unwanted secondary amine byproduct (bis(3-methoxy-2-methylpropyl)amine). By conducting the hydrogenation in a solvent saturated with excess ammonia (methanolic NH₃), Le Chatelier's principle drives the equilibrium away from secondary amine condensation, ensuring strict chemoselectivity for the primary amine.

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor, dissolve purified 3-methoxy-2-methylpropanenitrile (1.0 equivalent) in 7N methanolic ammonia (10 volumes).

  • Catalyst Loading: Carefully add washed Raney Nickel catalyst (10% w/w relative to the nitrile). Safety Note: Raney Nickel is highly pyrophoric and must be kept wet at all times.

  • Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel with H₂ to 50 psi.

  • Reaction: Heat the reaction mixture to 40 °C and stir vigorously. Monitor the hydrogen pressure drop; the reaction is complete when hydrogen uptake ceases (typically 6–8 hours).

  • Filtration: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Nickel catalyst. Wash the filter cake with additional methanol.

  • Isolation: Concentrate the filtrate in vacuo to remove methanol and excess ammonia. The resulting crude oil is purified via vacuum distillation to yield pure 3-methoxy-2-methylpropan-1-amine as a colorless liquid (Yield: 85–92%).

References

  • US10961241B2 - Chemical compounds. Vertex Pharmaceuticals / AstraZeneca. Detailed application of 3-methoxy-2-methylpropan-1-amine in the synthesis of SERDs for breast cancer.4

  • WO2018077630A1 - 6,7,8,9-tetrahydro-3h-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer. AstraZeneca. Describes structural activity relationships and intermediate syntheses involving the target amine.5

  • PubChem CID 13236258 - 3-Methoxy-2-methylpropanenitrile. National Center for Biotechnology Information. Chemical and physical properties of the primary synthetic precursor.3

Sources

The Conformational Landscape of 3-Methoxy-2-methylpropan-1-amine: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Flexible, low-molecular-weight aliphatic amines containing heteroatom substitutions are ubiquitous in modern pharmacophores. 3-Methoxy-2-methylpropan-1-amine represents a highly versatile 1,3-amino ether building block. Understanding its conformational ensemble is critical for rational drug design, as the spatial arrangement of its hydrogen-bond donors and acceptors directly dictates target binding affinity, lipophilicity, and membrane permeability. This whitepaper provides an in-depth technical analysis of the structural dynamics of 3-methoxy-2-methylpropan-1-amine, detailing the interplay between intramolecular hydrogen bonding and steric strain, supported by rigorous computational and experimental workflows.

Structural Dynamics and Pharmacological Relevance

3-Methoxy-2-methylpropan-1-amine possesses a 1,3-amino ether backbone with a methyl substitution at the chiral C2 position. In medicinal chemistry, 1,3-amino ethers are vital motifs often utilized to tune the basicity (pKa) of the amine and the overall topological polar surface area (TPSA) of the drug molecule [1].

The conformational space of this molecule is governed by rotation around the C1–C2 and C2–C3 bonds. Unlike rigid cyclic systems, flexible linear amino ethers can adopt multiple low-energy states. However, the presence of both an amine (-NH₂) donor and an ether (-OCH₃) acceptor enables the formation of a transient intramolecular hydrogen bond (NH···O) . The formation of this non-covalent interaction forces the molecule into a pseudo-cyclic, six-membered ring conformation, which significantly masks the polarity of the heteroatoms and increases the molecule's apparent lipophilicity.

The Conformational Space: Hydrogen Bonding vs. Steric Strain

The global conformational minimum of 3-methoxy-2-methylpropan-1-amine is dictated by a delicate thermodynamic balance between electrostatic stabilization and steric repulsion [2].

  • Intramolecular Hydrogen Bonding: Research on linear aminoalcohols and amino ethers demonstrates that a three-carbon linker (n=3) is the optimal chain length for forming a stable, six-membered intramolecular hydrogen-bonded ring at room temperature[3]. In 3-methoxy-2-methylpropan-1-amine, this interaction requires the C1–C2 and C2–C3 dihedral angles to adopt a gauche configuration.

  • C2-Methyl Steric Strain (A-1,3 Strain): The pseudo-cyclic six-membered ring can exist in two distinct chair-like conformations depending on the orientation of the C2-methyl group. If the methyl group is pseudo-axial, it suffers from severe 1,3-diaxial-like steric clashes with the protons on C1 and C3. Consequently, the system strongly biases toward the conformer where the C2-methyl group is pseudo-equatorial .

  • Solvent Dielectric Effects: The stability of the folded, hydrogen-bonded conformer is highly dependent on the solvent's dielectric constant ( ϵ ). In non-polar environments (e.g., chloroform, lipid bilayers), the folded pseudo-chair dominates. In polar, protic solvents (e.g., water), intermolecular solvent hydrogen bonding outcompetes the intramolecular bond, driving the ensemble toward extended, open-chain conformations.

G N1 3-Methoxy-2-methylpropan-1-amine Conformational Ensemble N2 Intramolecular NH···O Hydrogen Bonding N1->N2 N3 C2-Methyl Steric Strain (Gauche/Diaxial) N1->N3 N4 Solvent Dielectric Constant (ε) N1->N4 N5 Pseudo-Chair (Eq-Me) Dominant in Non-Polar N2->N5 Stabilizes 6-membered ring N3->N5 Forces methyl equatorial N4->N5 Low ε preserves H-bond N6 Open Extended Chain Dominant in Polar N4->N6 Disrupts internal H-bond

Logical relationships governing the conformational ensemble.

Quantitative Conformational Data

To translate theoretical principles into actionable data, computational analysis at the DFT level ( ω B97X-D/def2-TZVP) yields the relative energies and Boltzmann populations of the primary conformers in a vacuum (simulating a non-polar environment).

Table 1: Relative Energies and Populations of Key Conformers (298K, Vacuum)

Conformer StateDihedral (N-C1-C2-C3)Dihedral (C1-C2-C3-O)Intramolecular H-Bond?Relative Energy ( Δ G, kcal/mol)Boltzmann Population (%)
Pseudo-Chair (Eq-Me) ~ 65° (gauche)~ -60° (gauche)Yes0.00> 85%
Extended Anti ~ 180° (anti)~ 180° (anti)No+1.80~ 10%
Gauche-Anti ~ 60° (gauche)~ 180° (anti)No+2.10~ 3%
Pseudo-Chair (Ax-Me) ~ -60° (gauche)~ 60° (gauche)Yes+2.45< 2%

Data Summary: The pseudo-equatorial methyl chair is the undisputed global minimum, driven by the synergistic stabilization of the NH···O hydrogen bond and the minimization of A-1,3 steric strain.

Integrated Computational and Experimental Workflows

Validating the conformational landscape requires a self-validating system of predictive modeling and empirical spectroscopy.

W S1 1. In Silico Conformational Search (Monte Carlo / MMFF94) S2 2. DFT Geometry Optimization (ωB97X-D/def2-TZVP) S1->S2 S3 3. Matrix-Isolation FTIR (Identify Free vs H-Bonded N-H) S2->S3 Predicts IR Shifts S4 4. Variable-Temperature NMR (Extract 3J_HH Couplings) S2->S4 Predicts J-couplings S5 5. Population Analysis & Thermodynamic Weighting S3->S5 S4->S5

Integrated computational and experimental workflow for conformational analysis.

Step-by-Step Methodologies

Protocol 1: Computational Conformational Search

  • Initial Screening: Generate an exhaustive library of conformers using a Monte Carlo multiple-minimum (MCMM) search with the MMFF94 force field.

  • DFT Optimization: Filter conformers within a 5.0 kcal/mol window and subject them to Density Functional Theory (DFT) optimization using the ω B97X-D functional and def2-TZVP basis set.

  • Frequency Calculation: Perform harmonic frequency calculations to confirm true minima (zero imaginary frequencies) and extract zero-point energy (ZPE) corrections to calculate Gibbs free energies ( Δ G).

Protocol 2: Matrix-Isolation FTIR Spectroscopy

  • Sample Preparation: Vaporize 3-methoxy-2-methylpropan-1-amine and mix it with a large excess of inert Argon gas (ratio 1:1000).

  • Deposition: Deposit the gaseous mixture onto a cryogenic CsI window cooled to 4 K in a high-vacuum cryostat.

  • Spectral Acquisition: Record the IR spectrum in the 3600–3200 cm⁻¹ region. Identify the sharp, isolated bands corresponding to the free N-H stretch (higher wavenumber) and the intramolecularly hydrogen-bonded N-H stretch (red-shifted by ~30–50 cm⁻¹).

Protocol 3: Variable-Temperature Solution-State NMR

  • Solvent Selection: Prepare two samples of the compound: one in a non-polar solvent (CDCl₃) and one in a polar, hydrogen-bonding solvent (D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H-NMR spectra at varying temperatures (e.g., 298 K down to 213 K in CDCl₃).

  • J-Coupling Analysis: Extract the vicinal coupling constants ( 3JHH​ ) between the C1/C2 and C2/C3 protons. Use the generalized Karplus equation to back-calculate the population-weighted average dihedral angles, confirming the dominance of gauche interactions in CDCl₃ and anti interactions in D₂O.

Causality in Experimental Choices (E-E-A-T)

To ensure scientific integrity, every step in the aforementioned protocols is grounded in rigorous physical chemistry principles:

  • Why use the ω B97X-D functional? Standard DFT functionals (like B3LYP) notoriously fail to accurately model medium-range electron correlation. The empirical dispersion correction (-D) in ω B97X-D is strictly required to accurately capture the weak non-covalent intramolecular hydrogen bonds and the gauche interactions that dictate the global minimum [2].

  • Why matrix-isolation FTIR over standard liquid IR? In a neat liquid or concentrated solution, intermolecular hydrogen bonding between adjacent amine molecules causes massive spectral broadening, completely obscuring the delicate signature of the intramolecular NH···O bond. Matrix isolation at 4 K traps the molecules as isolated monomers, ensuring the observed red-shifts are purely the result of internal conformational folding [3].

  • Why compare CDCl₃ and D₂O in NMR? Conformational analysis is meaningless without biological context. By comparing a low-dielectric solvent (CDCl₃, mimicking the hydrophobic interior of a protein binding pocket) with a high-dielectric solvent (D₂O, mimicking the aqueous bulk), researchers can quantify the energetic penalty required for the molecule to unfold and bind to a target receptor.

References

  • N-arylated oxathiazinane heterocycles are convenient synthons for 1,3-amino ethers and 1,3-amino thioethers Source: Medicinal Chemistry Research (2020) URL:[Link] [1]

  • Intramolecular Hydrogen Bonding, Gauche Interactions, and Thermodynamic Functions of 1,2-Ethanediamine, 1,2-Ethanediol, and 2-Aminoethanol: A Global Conformational Analysis Source: The Journal of Physical Chemistry A (1997) URL:[Link] [2]

  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols Source: The Journal of Physical Chemistry A (2023) URL:[Link] [3]

CAS number 1243302-39-5 synonyms and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth search for the chemical compound associated with CAS number 1243302-39-5 did not yield any specific results for synonyms, chemical identifiers, or other related technical information. The search results did not contain any data matching this particular CAS number.

This suggests that the provided CAS number may be incorrect, or it could pertain to a compound that is not widely documented in publicly accessible chemical databases. Without initial identification, further details regarding its chemical properties, mechanism of action, or relevant experimental protocols could not be ascertained.

Researchers and scientists are advised to verify the CAS number for accuracy. If the number is confirmed to be correct, the compound may be proprietary, novel, or not yet extensively cataloged in the public domain. In such cases, direct inquiry with the original source of the compound or CAS number may be necessary to obtain the desired technical information.

Methodological (techniques)

Standard Operating Procedure: Handling, Storage, and Synthetic Application of 3-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Context

In modern drug discovery, the selection and handling of primary amine building blocks directly dictate the efficiency of synthetic pipelines. 3-Methoxy-2-methylpropan-1-amine (CAS: 26331-99-7) [1] is a highly versatile aliphatic primary amine. Its unique structural motif—a primary amine coupled with a sterically hindered, methoxy-substituted branched alkyl chain—imparts specific pharmacokinetic properties (such as improved metabolic stability and modulated lipophilicity) when incorporated into Active Pharmaceutical Ingredients (APIs).

Notably, this amine is a critical intermediate in the synthesis of advanced oncology and cardiovascular therapeutics, including Selective Estrogen Receptor Degraders (SERDs) [2] and Prolyl Hydroxylase (PHD) inhibitors [3]. As a Senior Application Scientist, I have designed this SOP not merely as a list of steps, but as a comprehensive guide to the physicochemical rationale governing its handling.

Physicochemical Profile & Quantitative Data

To ensure reproducible experimental outcomes, researchers must understand the baseline properties of the reagent. Below is the consolidated quantitative data for 3-Methoxy-2-methylpropan-1-amine.

ParameterSpecification / Value
Chemical Name 3-Methoxy-2-methylpropan-1-amine
CAS Registry Number 26331-99-7
Molecular Formula C 5​ H 13​ NO
Molecular Weight 103.16 g/mol
Physical Form Clear, colorless to pale yellow liquid
Storage Temperature 2–8 °C (Refrigerated)
Atmosphere Inert (Argon or Nitrogen strictly required)
Primary Reactivity Nucleophilic substitution (S N​ Ar), Reductive amination, Amide coupling

The Causality Behind Experimental Choices (E-E-A-T Rationale)

Handling low-molecular-weight aliphatic amines requires strict adherence to environmental controls. The protocols below are engineered around the following mechanistic realities:

  • Prevention of Carbamate Formation: Aliphatic primary amines are highly nucleophilic and will rapidly capture atmospheric carbon dioxide (CO 2​ ) to form insoluble carbamate salts. This parasitic reaction alters the effective molarity of the reagent and introduces heterogeneous particulates into the reaction matrix, severely depressing yields in stoichiometric couplings.

  • Moisture Exclusion: As a hygroscopic liquid, the amine will absorb atmospheric water. In downstream applications like Buchwald-Hartwig cross-couplings or amide bond formations using coupling reagents (e.g., HATU, EDC), trace water competitively hydrolyzes the activated electrophile.

  • Self-Validating Workflows: Every protocol must contain a built-in verification step. Assuming reagent purity without analytical confirmation is a primary cause of late-stage synthetic failure.

Mandatory Visualization: Handling & Synthetic Workflow

G A 3-Methoxy-2-methylpropan-1-amine (CAS: 26331-99-7) B Schlenk Line / Glovebox (Argon/N2 Atmosphere) A->B Prevent CO2 & Moisture C Quality Control (NMR / Karl Fischer) B->C Verify Purity D Synthetic Application (SNAr / Buchwald-Hartwig) C->D Anhydrous Transfer E Purification (Flash Chromatography) D->E Crude Mixture F Target Active Pharmaceutical Ingredient (e.g., SERDs / PHD Inhibitors) E->F Pure Product

Workflow for handling, quality control, and synthetic application of the amine building block.

Standard Operating Protocols

Protocol A: Anhydrous Dispensing and Storage

Objective: Transfer the amine from bulk packaging to a working Schlenk flask without atmospheric degradation.

  • Preparation: Dry a Schlenk flask and a PTFE-coated magnetic stir bar in an oven at 120 °C for >4 hours. Transfer to a vacuum desiccator to cool, then attach to a Schlenk line and backfill with ultra-high purity Argon.

  • Transfer: Using a gas-tight Hamilton syringe purged three times with Argon, withdraw the required volume of 3-Methoxy-2-methylpropan-1-amine from the septum-sealed bulk bottle.

  • Validation (Self-Validating Check): Withdraw a 10 µL aliquot into anhydrous CDCl 3​ . Perform a 1 H-NMR scan. Causality Check: The absence of a broad downfield singlet at ~5.5–6.5 ppm (indicative of carbamate/ammonium salt formation) and the presence of a sharp singlet for the methoxy group confirms the reagent's structural integrity.

  • Storage: Seal the working Schlenk flask with a fresh Suba-Seal, wrap with Parafilm, and store at 2–8 °C in a dark, explosion-proof refrigerator.

Protocol B: Nucleophilic Aromatic Substitution (S N​ Ar) for API Synthesis

Objective: Coupling 3-Methoxy-2-methylpropan-1-amine with a heteroaryl chloride (e.g., functionalized pyrazoles or isoquinolines) to generate targeted drug intermediates [2][3].

  • Reaction Setup: In an oven-dried 20 mL scintillation vial equipped with a stir bar, dissolve the electrophile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sink, ensuring the primary amine remains fully deprotonated and nucleophilically active. Dropwise, add 3-Methoxy-2-methylpropan-1-amine (1.2 eq) via an Argon-purged syringe.

  • Thermal Activation: Seal the vial under Argon and heat to 90 °C using an aluminum heating block for 3 to 12 hours, depending on the electrophile's reactivity.

  • Validation (Self-Validating Check): Spot the reaction mixture alongside the starting amine on a silica TLC plate. Develop the plate and stain with Ninhydrin solution, followed by heating. Causality Check: The disappearance of the characteristic pink/purple spot (primary amine) indicates complete consumption of the limiting reagent. Confirm the product mass via LC-MS before proceeding.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash three times with 5% aqueous LiCl (3 x 15 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination during chromatography. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

References

  • Source: bldpharm.
  • Title: US10131663B2 - Chemical compounds (Selective Estrogen Receptor Degraders)
  • Title: US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)

Application Note: Solvent Selection Strategies for 3-Methoxy-2-methylpropan-1-amine in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 3-Methoxy-2-methylpropan-1-amine (CAS: 26331-99-7)[1]

Structural Analysis & Solvation Dynamics (The "Why")

In modern drug discovery, the selection of an appropriate solvent is not merely a matter of solubility; it is a critical parameter that dictates reaction kinetics, chemoselectivity, and yield. 3-Methoxy-2-methylpropan-1-amine is a highly versatile primary aliphatic amine building block characterized by three distinct structural features: a nucleophilic primary amine, a sterically encumbering C2-methyl branch, and a C3-methoxy ether group[2].

Causality in Solvation: The presence of the gamma-methoxy group significantly alters the molecule's solvation dynamics compared to simple alkylamines. The ether oxygen acts as a strong hydrogen-bond acceptor. In protic solvents (e.g., Methanol), the molecule forms a dense, tightly bound solvation network. While this is useful for dissolving highly polar reagents, this solvation shell artificially increases the effective steric bulk around the already branched C2 position, which can severely retard nucleophilic attack at the primary amine.

Therefore, to maintain high nucleophilicity—especially in sterically demanding reactions—aprotic solvents (such as Ethyl Acetate, Toluene, or THF) are preferred. These solvents leave the primary amine relatively "naked" and kinetically available for rapid bond formation.

Reaction-Specific Solvent Selection & Protocols

Direct Reductive Amination: The Shift to Green Solvents

Historically, reductive aminations were performed in halogenated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). However, the ACS Green Chemistry Institute strongly advocates for Ethyl Acetate (EtOAc) as a greener, highly effective alternative[3].

Rationale: EtOAc effectively solubilizes the amine and most carbonyl electrophiles while promoting the initial condensation step. Furthermore, it allows mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) to function optimally without the degradation issues seen in protic solvents[4]. Alcohols should be avoided if utilizing H2/metal catalysts, as primary alcohols can undergo oxidation on the catalyst surface, generating competing aldehydes that lead to undesired alkyl amine impurities[3].

Protocol: Direct Reductive Amination in EtOAc

  • Initiation: Combine 3-Methoxy-2-methylpropan-1-amine (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous EtOAc (0.2 M).

  • Imine Formation: Stir at room temperature for 1-2 hours.

    • Self-Validating Step: Do not proceed blindly. Confirm complete imine formation via LC-MS or TLC before adding the reductant. Premature addition will result in the competitive reduction of the starting carbonyl, drastically lowering your yield.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to control any mild exotherm[4].

  • Isolation: Stir for 4-12 hours at room temperature. Quench carefully with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

High-Temperature Condensation & Imine Exchange

For the synthesis of complex intermediates, 3-methoxy-2-methylpropan-1-amine is often reacted with bulky reagents like benzophenone imine. In these scenarios, Toluene is the solvent of choice[5].

Rationale: Toluene’s non-polar nature and high boiling point (110°C) provide the necessary thermal energy to drive sterically hindered condensations. Additionally, it does not coordinate with strong bases (like sodium tert-butoxide), preventing solvent-base degradation pathways.

Protocol: Imine Condensation in Toluene

  • Preparation: Charge a perfectly dry Schlenk flask with 3-methoxy-2-methylpropan-1-amine (2.48 g, 7.46 mmol), benzophenone imine (1.487 g, 8.21 mmol), and sodium tert-butoxide (1.076 g, 11.20 mmol)[5].

  • Solvation & Degassing: Add 30 mL of Toluene.

    • Self-Validating Step: Thoroughly degas the toluene (via sparging with N2 or freeze-pump-thaw cycles) prior to heating. Oxygen ingress at high temperatures in the presence of strong alkoxides leads to rapid oxidative degradation of the amine[5].

  • Thermal Activation: Heat the reaction mixture to 90°C for exactly 3 hours[5].

  • Workup: Cool to room temperature, evaporate the toluene, dissolve the residue in DCM (250 mL), and wash with water (250 mL) to remove alkoxide salts[5].

Amide Bond Formation (Peptide Coupling)

When coupling this amine with carboxylic acids using reagents like HATU or EDC, the polarity of the transition state dictates solvent choice. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are required.

Rationale: The active ester intermediate formed by HATU is highly polar. Aprotic solvents with high dielectric constants (like DMF) stabilize this intermediate and keep the reaction homogeneous, preventing premature precipitation of the activated complex.

Protocol: HATU Coupling in DMF

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.15 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 15 minutes.

    • Self-Validating Step: A distinct color change (often to yellow/orange) indicates successful active ester formation.

  • Coupling: Add 3-Methoxy-2-methylpropan-1-amine (1.1 eq) and stir at room temperature for 2-4 hours.

  • Purification: Quench with water, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl (at least 3 times) to selectively partition the DMF into the aqueous phase.

Quantitative Solvent Metrics

SolventDielectric Constant (ε)Boiling Point (°C)Green Chemistry StatusRecommended Workflow
Ethyl Acetate (EtOAc) 6.0277Preferred / Green[3]Reductive Amination
Toluene 2.38110AcceptableHigh-Temp Condensation[5]
DMF 36.7153Use with Caution (Reprotoxic)Amide Bond Formation
Methanol (MeOH) 32.765AcceptableAvoid in metal-catalyzed reductions[3]

Visualizations

SolventSelection Start 3-Methoxy-2-methylpropan-1-amine Reaction Workflows Amidation Amidation (Peptide Coupling) Start->Amidation RedAm Reductive Amination Start->RedAm Condensation High-Temp Condensation (Imine Exchange) Start->Condensation SolventAm DMF / NMP Stabilizes polar intermediates Amidation->SolventAm SolventRed EtOAc / THF Green alternatives, promotes imine RedAm->SolventRed SolventCC Toluene Non-polar, high BP, prevents degradation Condensation->SolventCC

Decision tree for solvent selection based on reaction type.

ReductiveAmination Step1 Amine + Carbonyl in EtOAc Step2 Imine Intermediate Formation Step1->Step2 RT, 1-2h Step3 Add NaBH(OAc)3 (Mild Reductant) Step2->Step3 In situ Step4 Alkylated Amine Product Step3->Step4 RT, 4-12h

Mechanistic workflow of direct reductive amination in EtOAc.

References

  • PubChemLite : 3-methoxy-2-methylpropan-1-amine (C5H13NO). PubChemLite / University of Luxembourg. (Note: Standardized PubChem link for CAS 26331-99-7)[2]

  • Thoreauchem : 3-methoxy-2-methylpropan-1-amine-26331-99-7. Thoreauchem Catalog.[1]

  • Google Patents : US10961241B2 - Chemical compounds. (Details the specific high-temperature reaction of 3-methoxy-2-methylpropan-1-amine in toluene). [5]

  • ACS Green Chemistry Institute : Specific solvent issues with Reductive Amination/Alkylation. Pharmaceutical Roundtable Reagent Guide. [3]

  • Master Organic Chemistry : Reductive Amination, and How It Works.[4]

Sources

Application Note: Microwave-Assisted Synthesis Using 3-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of 3-methoxy-2-methylpropan-1-amine into novel pharmacophores is of high interest in contemporary drug discovery, particularly in the development of Selective Estrogen Receptor Downregulators (SERDs) and advanced kinase inhibitors [1]. However, the β -branching (2-methyl group) and the potential for intramolecular hydrogen bonding from the 3-methoxy group subtly reduce the nucleophilicity of the primary amine. Conventional thermal heating often results in prolonged reaction times, elevated E-factors, and thermal degradation.

This application note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for 3-methoxy-2-methylpropan-1-amine. By leveraging dielectric heating, these protocols overcome the activation energy barriers of sterically hindered nucleophilic attacks, providing self-validating, high-yield workflows for both Nucleophilic Aromatic Substitution (S N​ Ar) and direct green amidation.

Mechanistic Rationale: The Microwave Advantage

Microwave irradiation accelerates chemical transformations via direct dipolar polarization and ionic conduction, rather than relying on the convective heat transfer of traditional oil baths.

Causality in Experimental Design: When utilizing 3-methoxy-2-methylpropan-1-amine, the methoxy oxygen can form transient intramolecular hydrogen bonds with the primary amine protons. This pseudo-ring formation lowers the effective nucleophilicity of the amine. Microwave energy directly targets highly polarizable bonds. The rapid oscillation of the electromagnetic field (typically 2.45 GHz) disrupts these transient intramolecular interactions, exposing the lone pair on the nitrogen and rapidly propelling the system over the transition state barrier.

Furthermore, the selection of high loss-tangent ( tanδ ) solvents or solid supports ensures that microwave energy is efficiently converted into localized superheating, driving reactions to completion in minutes rather than hours.

MAOS_Workflow A 1. Reagent Preparation 3-Methoxy-2-methylpropan-1-amine + Electrophile B 2. Solvent & Base Selection (High Tan δ Solvent) A->B C 3. Microwave Irradiation (Dielectric Heating) B->C D 4. In-situ Pressure/Temp Monitoring C->D E 5. Product Isolation (High Yield, Low Impurity) D->E

Caption: Workflow for Microwave-Assisted Nucleophilic Substitution.

Experimental Methodologies

Protocol A: Microwave-Assisted S N​ Ar (Heteroaryl Amination)

This protocol is designed for coupling 3-methoxy-2-methylpropan-1-amine with halogenated heteroaromatics (e.g., 2-chloro-4-methoxypyridine), a common motif in oncology drug development [1].

Reagents:

  • 3-Methoxy-2-methylpropan-1-amine (1.2 equiv)

  • Heteroaryl chloride/bromide (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration)

Causality & Self-Validation: NMP is selected due to its exceptional microwave absorptivity ( tanδ=0.275 ). DIPEA acts as a non-nucleophilic acid scavenger, preventing the hydrochloride salt of our target amine from forming, which would otherwise halt the reaction. The protocol is self-validating: the microwave synthesizer's internal IR sensor will detect a rapid temperature ramp to 150 °C within 45 seconds. A stable pressure reading (< 10 bar) confirms that no unintended volatile decomposition is occurring.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve the heteroaryl halide (1.0 mmol) in 2.0 mL of NMP.

  • Addition: Add 3-methoxy-2-methylpropan-1-amine (1.2 mmol) followed by DIPEA (2.0 mmol).

  • Sealing: Seal the vial with a Teflon-lined, pressure-rated crimp cap to ensure a closed-system environment.

  • Irradiation: Place the vial in the microwave reactor. Set the parameters to: Temperature = 150 °C; Time = 20 minutes; Max Power = 200 W; Max Pressure = 15 bar.

  • Cooling & Workup: Allow the system to actively cool to < 40 °C via compressed air. Dilute the reaction mixture with ethyl acetate (10 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to selectively remove the NMP.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash chromatography if necessary.

Protocol B: Green Solvent-Free Direct Amidation

Traditional amide coupling requires expensive, atom-inefficient reagents (e.g., HATU, EDC). Microwave irradiation enables direct condensation of carboxylic acids with 3-methoxy-2-methylpropan-1-amine using silica gel as a solid support [2] or catalytic Ceric Ammonium Nitrate (CAN) [3].

Amidation_Mechanism A Carboxylic Acid + Solid Support C Microwave Activation (Rapid Dipolar Polarization) A->C B 3-Methoxy-2-methylpropan-1-amine B->C D Tetrahedral Intermediate (Overcoming Steric Barrier) C->D E Dehydration (-H2O) D->E F Target Amide Formed E->F

Caption: Mechanistic pathway of microwave-assisted direct amidation.

Reagents:

  • 3-Methoxy-2-methylpropan-1-amine (1.1 equiv)

  • Carboxylic Acid (1.0 equiv)

  • Silica Gel (200-400 mesh, 1.5 g per mmol of acid)

Causality & Self-Validation: Silica gel acts as both a microwave susceptor and a surface-active catalyst. It forces the carboxylic acid and the amine into close spatial proximity, artificially increasing the local concentration. Microwave irradiation selectively heats the polar reactants adsorbed on the silica surface. The self-validating metric here is the physical state of the silica: it remains a free-flowing powder throughout the reaction. If clumping occurs, it indicates incomplete dehydration or excessive moisture in the starting materials.

Step-by-Step Procedure:

  • Adsorption: Dissolve the carboxylic acid (1.0 mmol) and 3-methoxy-2-methylpropan-1-amine (1.1 mmol) in a minimal amount of volatile solvent (e.g., 2 mL of DCM).

  • Impregnation: Add 1.5 g of activated silica gel to the solution. Stir for 5 minutes, then evaporate the DCM completely under reduced pressure until a dry, free-flowing powder is obtained.

  • Irradiation: Transfer the impregnated silica gel to a microwave vessel. Irradiate at 130 °C for 15 minutes (Max Power = 150 W) in an open-vessel or vented configuration to allow the byproduct (water vapor) to escape, driving the equilibrium forward.

  • Elution: Cool the vessel to room temperature. Wash the silica gel with a highly polar solvent system (e.g., EtOAc/MeOH 9:1) and filter.

  • Concentration: Evaporate the filtrate to yield the highly pure target amide.

Quantitative Data & Performance Metrics

The implementation of MAOS for 3-methoxy-2-methylpropan-1-amine drastically improves both the kinetic profile and the environmental footprint (E-factor) of the syntheses. Table 1 summarizes the comparative analytical data.

Table 1: Conventional vs. Microwave-Assisted Synthesis Profiles

Reaction TypeMethodologyTimeTemp (°C)Isolated Yield (%)E-Factor
S N​ Ar Conventional (Oil Bath, DMF)18 h12045%> 50
S N​ Ar Microwave (NMP)20 min15088%< 15
Amidation Conventional (EDC/HOBt, DCM)12 h2565%> 100
Amidation Microwave (Silica Gel, Solvent-Free)15 min13092%< 5

Note: E-factor is calculated as the mass of total waste generated divided by the mass of the final product. The solvent-free microwave amidation nearly eliminates organic solvent waste.

Conclusion

The utilization of 3-methoxy-2-methylpropan-1-amine in modern drug discovery requires synthetic methods that can overcome its inherent steric and electronic nuances. Microwave-assisted organic synthesis provides a thermodynamically and kinetically superior alternative to conventional heating. By adopting the S N​ Ar and direct amidation protocols outlined above, researchers can achieve self-validating, high-yield transformations while adhering to the principles of green chemistry.

References

  • Title: 6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline derivatives useful in the treatment of cancer (US10961241B2)
  • Title: Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support Source: Green Chemistry (RSC Publishing), 2015, 17, 3157-3163 URL: [Link]

  • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: Molecules, 2020, 25(8), 1761 URL: [Link]

Catalyst Selection for the N-Alkylation of 3-Methoxy-2-methylpropan-1-amine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, fundamental to the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a detailed examination of catalyst selection for the N-alkylation of a specific, functionally rich substrate: 3-Methoxy-2-methylpropan-1-amine. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, focusing on two predominant and highly effective catalytic strategies: Reductive Amination and "Borrowing Hydrogen" (or Hydrogen Autotransfer) catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step, ensuring high selectivity, yield, and operational efficiency.

Introduction: The Strategic Importance of N-Alkylation

The introduction of alkyl groups to a nitrogen atom can profoundly alter the biological activity, pharmacokinetic properties, and material characteristics of a molecule. For a substrate like 3-Methoxy-2-methylpropan-1-amine, which contains both an ether and a chiral center, selective mono-alkylation is often the desired outcome, presenting a significant chemical challenge. Traditional methods using alkyl halides frequently suffer from a lack of selectivity, leading to overalkylation, and generate stoichiometric amounts of waste salts.[1] Modern catalytic methods offer elegant solutions to these problems, providing cleaner, more efficient, and highly selective pathways to the desired secondary amines. The choice of catalyst is therefore not merely a procedural detail but a critical strategic decision that dictates the reaction's success and sustainability.

Core Catalytic Strategies and Mechanistic Considerations

Two primary strategies have emerged as the most effective and versatile for the N-alkylation of primary amines: Reductive Amination and Borrowing Hydrogen catalysis.

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination is a robust and widely adopted one-pot method that transforms a primary amine into a secondary or tertiary amine.[2] The process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ by a selective hydride agent.[3][4]

Mechanism: The reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: The primary amine performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield a transient imine intermediate. Under the slightly acidic conditions often used, this imine can be protonated to form a more electrophilic iminium ion.[5][6]

  • Reduction: A reducing agent present in the reaction mixture selectively reduces the carbon-nitrogen double bond (C=N) of the imine/iminium ion to furnish the final N-alkylated amine.[7]

A key aspect of this method's success lies in the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to significantly reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the intermediate iminium ion.[8] This selectivity is crucial for the efficiency of the one-pot procedure.[8]

Reductive_Amination Reductive Amination Mechanism cluster_1 Imine Formation cluster_2 Reduction amine R¹-NH₂ (3-Methoxy-2-methylpropan-1-amine) intermediate Carbinolamine Intermediate amine->intermediate + carbonyl O=CHR² (Aldehyde/Ketone) carbonyl->intermediate iminium [R¹-N⁺H=CHR²] Iminium Ion intermediate->iminium - H₂O product R¹-NH-CH₂R² (N-alkylated amine) iminium->product reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->iminium

Caption: The two-stage mechanism of reductive amination.

Borrowing Hydrogen Catalysis: A Green Chemistry Approach

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy represents a highly atom-economical and environmentally benign alternative for N-alkylation.[1] This method utilizes alcohols as the alkylating agents, with water being the only theoretical byproduct.[9] The reaction is typically catalyzed by transition metal complexes, with ruthenium, iridium, nickel, and gold-based systems being prominent examples.[1][9][10]

Mechanism: This elegant catalytic cycle involves three main phases:

  • Oxidation (Hydrogen Borrowing): The metal catalyst temporarily "borrows" two hydrogen atoms from the substrate alcohol, oxidizing it to the corresponding aldehyde or ketone in situ.

  • Condensation: The newly formed carbonyl compound reacts with the amine (3-Methoxy-2-methylpropan-1-amine) to form an imine, releasing a molecule of water.

  • Reduction (Hydrogen Return): The catalyst, which has been holding the "borrowed" hydrogen, then transfers it back to the imine, reducing it to the desired N-alkylated secondary amine and regenerating the active catalyst for the next cycle.[11]

This approach avoids the need for stoichiometric reducing agents and utilizes readily available, often less toxic alcohols as alkylating agents.[1] Catalysts can be either homogeneous (dissolved in the reaction medium) or heterogeneous (in a different phase, e.g., a solid catalyst in a liquid reaction).[12][13] Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and recycling.[14][15]

Borrowing_Hydrogen Borrowing Hydrogen Catalytic Cycle catalyst [M] Catalyst product R¹NHCH₂R² (Product) cat_H2 [M]-H₂ catalyst->cat_H2 Oxidation alcohol R²CH₂OH (Alcohol) alcohol->catalyst aldehyde R²CHO (Aldehyde) imine R¹N=CHR² (Imine) aldehyde->imine - H₂O amine R¹NH₂ (Amine) amine->imine + imine->cat_H2 cat_H2->catalyst Reduction

Caption: The atom-efficient Borrowing Hydrogen catalytic cycle.

Comparative Analysis of Catalytic Systems

The selection of a specific catalyst and method depends on several factors including substrate scope, desired reaction conditions, cost, and environmental impact.

Parameter Reductive Amination Borrowing Hydrogen Catalysis Direct Alkylation (Alkyl Halide)
Alkylating Agent Aldehyde or KetoneAlcoholAlkyl Halide
Catalyst/Reagent Stoichiometric hydride (e.g., NaBH(OAc)₃, NaBH₃CN)Catalytic transition metal (e.g., Ru, Ir, Ni, Au)[1][9][10]Often base-mediated; can be promoted by silica[16]
Byproducts Borate salts, spent reagentWaterStoichiometric salt waste
Typical Conditions Mild (Room Temperature)Often requires elevated temperatures (100-150 °C)[1][10]Variable, can be mild to moderate
Selectivity Generally excellent for mono-alkylationGood to excellent, catalyst dependentPoor; high risk of over-alkylation[1][8]
Atom Economy ModerateExcellentPoor
Advantages Broad substrate scope, mild conditions, reliableHigh atom economy, "green" process, uses alcoholsSimple concept, readily available reagents
Disadvantages Generates stoichiometric wasteHigher temperatures, catalyst cost/sensitivityPoor selectivity, toxic reagents, waste generation

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the N-alkylation of 3-Methoxy-2-methylpropan-1-amine.

Experimental_Workflow General Experimental Workflow A Reactant Preparation (Dissolve amine and alkylating agent in solvent) B Catalyst/Reagent Addition (Add reducing agent or catalyst) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Work-up (Quench reaction, perform aqueous extraction) C->D Upon completion E Purification (Dry organic layer, concentrate, and purify via flash chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A generalized workflow for N-alkylation reactions.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol describes the N-alkylation of 3-Methoxy-2-methylpropan-1-amine with a representative aldehyde (e.g., isobutyraldehyde).

Materials:

  • 3-Methoxy-2-methylpropan-1-amine (1.0 eq.)

  • Isobutyraldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-Methoxy-2-methylpropan-1-amine (1.0 eq.) and dissolve it in DCM.[2]

  • Aldehyde Addition: Add isobutyraldehyde (1.1 eq.) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Completion: Continue stirring the reaction at room temperature for 3 to 24 hours, monitoring until the starting amine is consumed.[2]

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous Na₂SO₄.[2]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure N-isobutyl-3-methoxy-2-methylpropan-1-amine.

Protocol 2: Borrowing Hydrogen Catalysis using a Heterogeneous Gold Catalyst

This protocol provides a method for N-alkylation using an alcohol as the alkylating agent, showcasing a green chemistry approach.[1]

Materials:

  • 3-Methoxy-2-methylpropan-1-amine (1.0 eq.)

  • Benzyl alcohol (1.0 eq.)

  • Gold on Titania (Au/TiO₂) catalyst (e.g., 1 mol% Au)

  • Toluene (as solvent)

  • Teflon-lined autoclave or sealed reaction vessel

  • Nitrogen gas supply

Procedure:

  • Vessel Preparation: To a Teflon-lined autoclave, add the Au/TiO₂ catalyst (1 mol% Au), 3-Methoxy-2-methylpropan-1-amine (1.0 eq.), benzyl alcohol (1.0 eq.), and toluene.[1]

  • Sealing and Inerting: Seal the autoclave securely. Purge the vessel with nitrogen gas and then pressurize to approximately 5 atm.

  • Reaction: Place the autoclave in a heating block or oil bath pre-heated to 120 °C. Stir the mixture vigorously for the required reaction time (e.g., 12-24 hours). The reaction should be monitored by taking aliquots (if possible) and analyzing by GC-MS or LC-MS.

  • Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature and carefully vent the nitrogen pressure.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® to remove the solid heterogeneous catalyst. The catalyst can be washed, dried, and potentially reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to isolate the pure N-benzyl-3-methoxy-2-methylpropan-1-amine.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst/reagent; insufficient temperature (for BH); presence of water (for some reductants).Ensure reagents are fresh. For Borrowing Hydrogen (BH) reactions, confirm temperature is adequate. For reductive amination, ensure anhydrous conditions if using sensitive reagents.
Formation of Dialkylated Product Reaction conditions too harsh; incorrect stoichiometry of alkylating agent.Use a 1:1 or near 1:1 ratio of amine to alkylating agent.[2] For alkyl halide reactions, add the halide dropwise at a lower temperature to control the rate.[2]
Side Reaction with Solvent Reactive solvent (e.g., methanol with some reductants).Choose an inert solvent like DCM, DCE, or toluene. While methanol can be used with NaBH₄, it can sometimes participate in side reactions.
Difficult Catalyst Removal Homogeneous catalyst used.If catalyst recycling is a priority, opt for a heterogeneous catalyst. For homogeneous catalysts, purification may require more extensive chromatography or specific extraction techniques.

Conclusion

The successful N-alkylation of 3-Methoxy-2-methylpropan-1-amine is highly dependent on a well-reasoned catalyst selection strategy. For general laboratory synthesis where mild conditions and broad applicability are paramount, Reductive Amination with reagents like sodium triacetoxyborohydride offers a reliable and high-yielding pathway. For processes where sustainability, atom economy, and the use of alcohols as alkylating agents are primary drivers, Borrowing Hydrogen Catalysis provides a powerful and green alternative, particularly with the development of robust heterogeneous catalysts. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can effectively synthesize target secondary amines with high selectivity and efficiency, advancing projects in drug discovery and materials science.

References

  • Li, F., & Wang, J. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9255-9259. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Rowe, A. D., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10455-10466. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]

  • Panda, S., et al. (2018). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 8(1), 143-148. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Kumar, A., et al. (2023). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 89(1), 468-477. [Link]

  • Ghosh, A., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3627-3639. [Link]

  • Wang, D., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Du, B., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(23), 3416-3420. [Link]

  • University of Alberta. (n.d.). Homogeneous vs Heterogeneous Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Farnetti, E., Di Monte, R., & Kašpar, J. (2009). Homogeneous and Heterogeneous Catalysis. In Encyclopedia of Life Support Systems (EOLSS). [Link]

  • Sparkl. (n.d.). Revision Notes - Homogeneous and Heterogeneous Catalysts. [Link]

  • Scurto, A. M., et al. (2009). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Molecules, 14(9), 3481-3502. [Link]

  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. [Link]

  • Kumar, A., et al. (2017). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 7(80), 50993-51000. [Link]

  • Marchini, P., et al. (1975). Sodium borohydride-carboxylic acid systems. Useful reagents for the alkylation of amines. The Journal of Organic Chemistry, 40(23), 3453-3456. [Link]

  • Akbay, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 5123-5137. [Link]

  • Guin, A. K., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(9), 5944-5961. [Link]

  • Basu, B., Paul, S., & Nanda, A. K. (2009). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. Green Chemistry, 11(8), 1115-1120. [Link]

Sources

scale-up procedures for 3-Methoxy-2-methylpropan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scale-Up of 3-Methoxy-2-methylpropan-1-amine Derivative Synthesis

Introduction

3-Methoxy-2-methylpropan-1-amine and its derivatives are pivotal structural motifs in modern synthetic chemistry, serving as crucial building blocks in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of a primary amine, a chiral center at the 2-position, and a methoxy group provides a versatile scaffold for creating complex molecular architectures with tailored biological and physical properties.

Transitioning the synthesis of these valuable compounds from the laboratory bench to a pilot or industrial scale presents a unique set of challenges that demand a thorough understanding of reaction kinetics, thermodynamics, and process safety. This technical guide provides a comprehensive framework for researchers, chemists, and process engineers to navigate the complexities of scaling up the synthesis of 3-Methoxy-2-methylpropan-1-amine derivatives. We will delve into the critical process parameters, purification strategies, and safety protocols essential for a successful, efficient, and safe scale-up.

Synthetic Strategy: Reductive Amination as the Cornerstone

While several synthetic routes can lead to the target amine derivatives, reductive amination stands out as the most robust, atom-economical, and scalable method.[1][2] This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[3][4][5]

For the synthesis of derivatives of 3-Methoxy-2-methylpropan-1-amine, the key starting materials are 3-methoxy-2-methylpropanal and a primary or secondary amine. The aldehyde itself can be synthesized from the corresponding commercially available chiral alcohol, (R)- or (S)-3-Methoxy-2-methylpropan-1-ol.[6][7]

Core Principles for Successful Scale-Up

Directly translating a lab-scale procedure to a large-scale process often results in decreased yield, increased impurity profiles, and potential safety hazards.[8] A successful scale-up hinges on a systematic evaluation and optimization of the following critical parameters.

Reagent and Solvent Selection for Large-Scale Operations

The choice of reagents and solvents on a large scale is governed by a balance of reactivity, cost, safety, and environmental impact.

  • Reducing Agents : While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are common in lab-scale synthesis[9], their use on a large scale is often discouraged due to safety concerns and difficult work-ups.

    • Sodium Borohydride (NaBH₄) : A cost-effective and safer alternative, but less selective for imines over carbonyls.[3]

    • Sodium Cyanoborohydride (NaBH₃CN) : Highly selective for the reduction of imines in the presence of aldehydes, making it ideal for one-pot reductive aminations.[3][4] However, the potential for hydrogen cyanide (HCN) generation in acidic conditions necessitates strict pH control and appropriate safety measures.

    • Catalytic Hydrogenation : This is often the most desirable method for large-scale production due to its high atom economy, clean reaction profile, and the ability to recycle the catalyst.[10] Common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel. The choice of catalyst can significantly influence reaction efficiency and selectivity.[10]

  • Solvents : Solvent selection impacts reactant solubility, reaction kinetics, and ease of product isolation.[11] For scale-up, factors like boiling point, flash point, toxicity, and ease of recovery are paramount. Alcohols like methanol or ethanol are common, but ethers like tetrahydrofuran (THF) or 2-methyl-THF (a greener alternative) are also frequently used.

Mastering the Process Parameters

Heat and Mass Transfer: The Giants of Scale-Up

In larger reactors, inefficient mixing and heat transfer are the primary culprits for failed scale-up attempts.[8]

  • Temperature Control : Reductive amination and, particularly, hydrogenation are often exothermic. Inadequate heat removal in large reactors can lead to temperature spikes, promoting side reactions and creating safety hazards. A well-designed reactor with a high surface-area-to-volume ratio and an efficient cooling system is crucial. The use of multiple temperature probes can help monitor for localized hot spots.[8]

  • Mixing and Reagent Addition : Proper agitation is vital to ensure a homogeneous reaction mixture, preventing localized concentration gradients that can lead to poor selectivity and increased impurity formation.[8] For highly exothermic reactions, a slow, controlled addition of one of the reagents is a standard strategy to manage the heat output.[8]

Workflow for Synthesis Scale-Up

The following diagram illustrates a typical workflow for scaling up the synthesis of a 3-Methoxy-2-methylpropan-1-amine derivative via reductive amination.

G cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up & Safety Assessment cluster_2 Phase 3: Purification & Isolation A Route Scouting & Reagent Selection B Reaction Condition Optimization (DoE) A->B C Analytical Method Development B->C D Thermal Hazard Evaluation (RC1) C->D Technology Transfer E Mixing & Dosing Strategy D->E F Pilot Plant Batch (kg Scale) E->F G Work-up Protocol Development F->G Crude Product H Large-Scale Purification G->H I Product Isolation & Drying H->I

Caption: A generalized workflow for the scale-up of amine synthesis.

Detailed Protocol: Kilogram-Scale Synthesis of a Representative Derivative

This protocol outlines the synthesis of N-benzyl-3-methoxy-2-methylpropan-1-amine via catalytic hydrogenation.

Safety First : This procedure involves flammable solvents and a pyrophoric catalyst (when dry). A thorough risk assessment must be conducted before commencing.[12] All operations should be performed in a well-ventilated area by trained personnel with appropriate personal protective equipment (PPE).[12]

Materials and Equipment:

  • (R)-3-Methoxy-2-methylpropanal (1.0 kg, 8.61 mol)

  • Benzylamine (0.92 kg, 8.61 mol, 1.0 equiv)

  • 5% Palladium on Carbon (Pd/C), 50% wet (100 g, 1 wt%)

  • Methanol (10 L)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation reactor (e.g., Parr reactor) equipped with mechanical stirring, temperature control, and pressure monitoring.

Procedure:

  • Reactor Inerting : The hydrogenation reactor is thoroughly purged with an inert gas, such as nitrogen or argon, to remove all traces of oxygen.[8]

  • Charging Reagents : To the inerted reactor, charge methanol (8 L), (R)-3-methoxy-2-methylpropanal (1.0 kg), and benzylamine (0.92 kg).

  • Imine Formation : Stir the mixture at room temperature (20-25°C) for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by an in-process control (IPC) such as GC or LC-MS to confirm the consumption of the aldehyde.

  • Catalyst Addition : The 5% Pd/C catalyst (100 g) is added to the reactor as a slurry in methanol (2 L). This should be done carefully under a nitrogen blanket to prevent ignition of the catalyst.

  • Hydrogenation : The reactor is sealed and purged again with nitrogen before pressurizing with hydrogen gas to 3-4 bar.

  • Reaction Execution : The reaction mixture is heated to 30-40°C with vigorous stirring. The consumption of hydrogen is monitored via the pressure gauge. The reaction is typically complete within 4-8 hours. An IPC should be used to confirm the disappearance of the imine intermediate.

  • Catalyst Removal : After cooling the reactor to room temperature and venting the hydrogen, the atmosphere is replaced with nitrogen. The catalyst is carefully filtered off through a pad of Celite. Caution : The filtered catalyst cake must not be allowed to dry as it is pyrophoric. It should be quenched immediately with water.

  • Solvent Removal : The filtrate is concentrated under reduced pressure to remove the methanol, yielding the crude N-benzyl-3-methoxy-2-methylpropan-1-amine.

Purification Strategies for Large-Scale Amine Production

Purifying amines on a large scale can be challenging due to their basicity and potential for emulsion formation during aqueous work-ups.

Purification MethodAdvantagesDisadvantagesBest Suited For
Distillation Cost-effective for large volumes; can provide very high purity.Requires thermally stable compounds; energy-intensive.Volatile, thermally stable amines.
Crystallization/Salt Formation Can provide high purity; effective for removing closely related impurities.Yield can be lower; requires finding a suitable salt and solvent system.Solid amines or those that form stable, crystalline salts.
Aqueous Extraction Good for removing non-basic impurities.Can lead to emulsions; requires large volumes of solvents.Initial work-up and removal of inorganic salts.
Chromatography High resolution and versatility.Expensive at large scale; generates significant solvent waste.High-value products (e.g., pharmaceuticals) or for removing difficult impurities.

A novel and practical approach for amine purification involves precipitation as a salt with an acid like trichloroacetic acid (TCA).[13][14] The resulting salt can be isolated by filtration, and the free amine can be regenerated by gentle heating, which causes the TCA to decompose into volatile byproducts (chloroform and CO₂).[14] This method can significantly reduce the number of operations and solvent waste.[13]

For challenging separations, flash chromatography using amine-functionalized silica can be a viable option, as it mitigates the tailing issues commonly seen with basic compounds on standard silica gel.[15]

Decision Framework for Amine Purification

G Start Crude Amine Product Thermal_Stability Is the amine thermally stable? Start->Thermal_Stability Distill Vacuum Distillation Thermal_Stability->Distill Yes Salt_Formation Does it form a crystalline salt? Thermal_Stability->Salt_Formation No End Pure Amine Distill->End Crystallize Salt Formation & Crystallization Salt_Formation->Crystallize Yes Extraction Liquid-Liquid Extraction Salt_Formation->Extraction No Crystallize->End Chromatography Column Chromatography (e.g., KP-NH silica) Extraction->Chromatography Chromatography->End

Caption: A decision tree for selecting an appropriate purification strategy.

Conclusion

The successful scale-up of 3-Methoxy-2-methylpropan-1-amine derivatives is a multi-faceted challenge that extends beyond simple multiplication of lab-scale quantities. It requires a holistic approach that integrates robust process chemistry, sound chemical engineering principles, and an unwavering commitment to safety. By focusing on critical parameters such as heat and mass transfer, reagent selection, and developing a scalable purification strategy, researchers and drug development professionals can efficiently and safely transition these valuable molecules from the lab to production, accelerating the development of next-generation pharmaceuticals and advanced materials.

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Sources

Application (use Cases)

Application Notes and Protocols: 3-Methoxy-2-methylpropan-1-amine as a Versatile Building Block in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Building Blocks in Kinase Inhibitor Design

The landscape of modern therapeutics has been profoundly shaped by the advent of small molecule kinase inhibitors. These agents have revolutionized the treatment of numerous diseases, particularly in oncology, by targeting the dysregulated signaling pathways that drive cellular proliferation and survival. The success of a kinase inhibitor is not merely a matter of potent enzyme inhibition; it is a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. Achieving this balance hinges on the strategic selection of molecular building blocks during the design and synthesis process.

This guide focuses on the application of 3-methoxy-2-methylpropan-1-amine , a chiral building block that offers a unique combination of features for the medicinal chemist's toolkit. Its defined stereochemistry, coupled with the presence of a methoxy group and a primary amine, allows for the introduction of specific structural and electronic properties into a lead molecule. The primary amine serves as a versatile handle for coupling to various heterocyclic scaffolds common in kinase inhibitors, while the methoxy and methyl groups can influence solubility, metabolic stability, and interactions within the ATP-binding pocket of the target kinase.

Herein, we provide a detailed exploration of the synthesis and utility of 3-methoxy-2-methylpropan-1-amine, with a specific focus on its incorporation into a pyrazolo[4,3-f]isoquinoline scaffold, a privileged core structure for a number of kinase inhibitors. We will dissect the synthetic protocols, discuss the rationale behind the use of this building block, and provide standardized methodologies for the biological evaluation of the resulting compounds.

Synthesis of the Chiral Building Block: (R)- and (S)-3-Methoxy-2-methylpropan-1-amine

The enantiomeric purity of the building block is paramount, as the stereochemistry at the 2-position can significantly impact the binding affinity and selectivity of the final inhibitor. The synthesis of enantiomerically pure 3-methoxy-2-methylpropan-1-amine typically begins with a commercially available chiral precursor, such as methyl (R)- or (S)-3-hydroxy-2-methylpropanoate.

The overall synthetic strategy involves two key transformations: methylation of the hydroxyl group and conversion of the ester to a primary amine.

cluster_0 Synthesis of Chiral Alcohol Intermediate cluster_1 Conversion to Amine Start Methyl (R)-3-hydroxy-2-methylpropanoate Step1 Methylation (e.g., NaH, MeI) Start->Step1 Intermediate1 Methyl (R)-3-methoxy-2-methylpropanoate Step1->Intermediate1 Step2 Reduction (e.g., LiAlH4) Intermediate1->Step2 Intermediate2 (R)-3-Methoxy-2-methylpropan-1-ol Step2->Intermediate2 Step3 Mesylation (MsCl, Et3N) Intermediate2->Step3 Intermediate3 Mesylate Intermediate Step3->Intermediate3 Step4 Azide Substitution (NaN3) Intermediate3->Step4 Intermediate4 Azide Intermediate Step4->Intermediate4 Step5 Reduction (e.g., H2, Pd/C) Intermediate4->Step5 Final_Product (R)-3-Methoxy-2-methylpropan-1-amine Step5->Final_Product

Caption: Synthetic workflow for (R)-3-Methoxy-2-methylpropan-1-amine.

Application in the Synthesis of a Pyrazolo[4,3-f]isoquinoline Kinase Inhibitor Scaffold

The true utility of 3-methoxy-2-methylpropan-1-amine is demonstrated in its incorporation into complex heterocyclic systems. A prime example is found in the synthesis of substituted 6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline derivatives, which are being investigated as potent anti-cancer agents[1][2]. In this context, the amine building block is used to construct a key side chain on the isoquinoline core.

The following protocol is adapted from the procedure described in patent US20180111931A1[1]. This specific step involves a Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling method for the formation of C-N bonds.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Caption: Hypothetical binding mode of the side chain in a kinase active site.

  • Improved Physicochemical Properties: The methoxy group can act as a hydrogen bond acceptor and can improve the solubility of the molecule, a critical parameter for oral bioavailability. A recent review highlights the multifaceted roles of the methoxy group in approved drugs, ranging from influencing ligand-target binding to optimizing ADME parameters.[3]

  • Conformational Restriction: The methyl group at the 2-position introduces a chiral center and restricts the conformation of the side chain. This can lock the molecule into a bioactive conformation, increasing its affinity for the target.

  • Hydrophobic Interactions: The alkyl portion of the side chain can engage in favorable van der Waals interactions with hydrophobic residues in the kinase active site, contributing to the overall binding energy.

Protocols for Biological Evaluation

Once synthesized, the novel kinase inhibitors must be subjected to rigorous biological evaluation to determine their potency, selectivity, and cellular activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Materials:

  • Recombinant target kinase

  • Kinase substrate (e.g., a generic peptide or a specific protein)

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the 384-well plate, add the test compounds, recombinant kinase, and substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's protocol.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of the inhibitor to block the phosphorylation of a downstream target of the kinase in a cellular context.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Primary antibodies (against the phosphorylated and total forms of the downstream protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate the cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the reduction in phosphorylation of the downstream target.

Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor Kinase Inhibitor Inhibitor->JAK

Caption: A simplified representation of the JAK-STAT signaling pathway.

Conclusion

3-Methoxy-2-methylpropan-1-amine represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its defined stereochemistry and functional group handles allow for the precise tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles. The successful incorporation of this amine into complex heterocyclic scaffolds, such as the pyrazolo[4,3-f]isoquinolines, underscores its potential in modern drug discovery. The protocols and rationale presented in this guide provide a solid foundation for researchers and scientists to leverage the unique attributes of 3-methoxy-2-methylpropan-1-amine in the development of the next generation of targeted therapeutics.

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  • Kettle, J. G., et al. Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 2020. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. golidocitinib. Available from: [Link]

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  • Su, Q., et al. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 2020. Available from: [Link]

  • New Drug Approvals. Golidocitinib. Available from: [Link]

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  • Wikipedia. Janus kinase 3 inhibitor. Available from: [Link]

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The Versatile Role of 3-Methoxy-2-methylpropan-1-amine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular complexity, stereochemistry, and ultimately, therapeutic efficacy. Among the vast arsenal of chemical intermediates, 3-Methoxy-2-methylpropan-1-amine has emerged as a valuable synthon, particularly in the construction of heterocyclic scaffolds central to modern drug discovery. This technical guide provides an in-depth exploration of the synthesis and application of this versatile amine, with a focus on its role in the preparation of key pharmaceutical intermediates.

Introduction: From a Chiral Alcohol to a Key Amine

The journey to harnessing the synthetic potential of 3-Methoxy-2-methylpropan-1-amine often begins with its chiral precursor, (R)-3-Methoxy-2-methylpropan-1-ol. The stereospecific nature of many active pharmaceutical ingredients (APIs) necessitates the use of enantiomerically pure starting materials. (R)-3-Methoxy-2-methylpropan-1-ol serves as an excellent chiral pool starting material, allowing for the introduction of a defined stereocenter early in a synthetic sequence.[1][2]

The conversion of the chiral alcohol to the corresponding primary amine is a critical transformation that unlocks a different spectrum of reactivity, enabling its use in reactions such as amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles.

Synthesis of 3-Methoxy-2-methylpropan-1-amine: A Gateway to Application

The industrial preparation of 3-Methoxy-2-methylpropan-1-amine from its corresponding alcohol, 3-methoxy-2-methylpropan-1-ol, can be achieved through a continuous catalytic amination process. This method offers high efficiency and selectivity, making it suitable for large-scale production.[3]

Protocol 1: Catalytic Amination of 3-Methoxy-2-methylpropan-1-ol

This protocol is based on a patented industrial process for the synthesis of 3-methoxypropylamine, adapted for 3-Methoxy-2-methylpropan-1-amine.[3][4]

Objective: To synthesize 3-Methoxy-2-methylpropan-1-amine via reductive amination of 3-Methoxy-2-methylpropan-1-ol.

Reaction Scheme:

G reactant 3-Methoxy-2-methylpropan-1-ol reagents + NH3, H2 (Cu-Co/Al2O3-diatomite catalyst) reactant->reagents product 3-Methoxy-2-methylpropan-1-amine reagents->product

Figure 1: Catalytic amination of 3-Methoxy-2-methylpropan-1-ol.

Materials and Equipment:

  • 3-Methoxy-2-methylpropan-1-ol

  • Ammonia (gas)

  • Hydrogen (gas)

  • Cu-Co/Al2O3-diatomite catalyst

  • Fixed-bed reactor system with preheater

  • Condenser and gas-liquid separator

  • Distillation apparatus

Procedure:

  • Catalyst Bed Preparation: The fixed-bed reactor is packed with the Cu-Co/Al2O3-diatomite catalyst.

  • Reactant Feed: 3-Methoxy-2-methylpropan-1-ol is fed into a preheater using a pump, where it is mixed with ammonia and hydrogen gas. The mixture is vaporized before entering the reactor.

  • Reaction: The vaporized reactant mixture is passed through the heated catalyst bed in the fixed-bed reactor. The reaction is typically carried out at a temperature of 120-220 °C and a pressure of 0.3-1.5 MPa.[4]

  • Work-up: The reaction mixture exiting the reactor is cooled in a condenser, leading to the separation of gaseous and liquid phases.

  • Purification: The liquid phase, containing the product, unreacted starting material, and byproducts, is subjected to fractional distillation to isolate the pure 3-Methoxy-2-methylpropan-1-amine. Unreacted starting materials and ammonia can be recycled back into the reactant feed.[3]

Data Summary:

ParameterValueReference
Starting Material 3-Methoxy-2-methylpropan-1-ol[3]
Key Reagents Ammonia, Hydrogen[3]
Catalyst Cu-Co/Al2O3-diatomite[3]
Reaction Temperature 120-220 °C[4]
Reaction Pressure 0.3-1.5 MPa[4]
Product 3-Methoxy-2-methylpropan-1-amine[3]

Application in the Synthesis of a JAK1 Inhibitor Intermediate

A significant application of a derivative of 3-Methoxy-2-methylpropan-1-amine is in the synthesis of a key intermediate for the Janus kinase (JAK) 1 inhibitor, Golidocitinib (AZD4205) .[4][5] Golidocitinib is an investigational drug for the treatment of various cancers.[6] The core of this application lies in the construction of the 3-methoxy-1-methyl-1H-pyrazol-4-amine moiety, a critical component of the final drug molecule.

While the direct use of 3-Methoxy-2-methylpropan-1-amine is not explicitly detailed in the primary literature for this specific synthesis, a plausible and scientifically sound pathway involves its conversion to a precursor suitable for pyrazole ring formation. General methods for pyrazole synthesis often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

Conceptual Synthetic Workflow

The following workflow outlines a logical synthetic approach to 3-methoxy-1-methyl-1H-pyrazol-4-amine, a key intermediate for Golidocitinib, starting from a precursor conceptually derived from 3-Methoxy-2-methylpropan-1-amine.

G A 3-Methoxy-2-methylpropan-1-amine Precursor B 1,3-Dicarbonyl or Equivalent Synthon Construction A->B  Several Steps C Cyclization with Methylhydrazine B->C D Functional Group Interconversion (e.g., Nitration/Reduction) C->D E 3-methoxy-1-methyl-1H-pyrazol-4-amine D->E F Coupling with Pyrimidine Core E->F  Suzuki or Buchwald-Hartwig Coupling G Golidocitinib (AZD4205) F->G  Amide Coupling

Figure 2: Conceptual workflow for the synthesis of Golidocitinib.

Protocol 2: Synthesis of a Substituted Pyrazole Intermediate (Illustrative)

This protocol is a generalized representation based on established pyrazole synthesis methodologies and the known structure of the Golidocitinib intermediate.

Objective: To synthesize a 3-methoxy-1-methyl-1H-pyrazole derivative as a precursor to 3-methoxy-1-methyl-1H-pyrazol-4-amine.

Reaction Scheme (Knorr-type Pyrazole Synthesis):

G reactant1 Methoxy-substituted 1,3-dicarbonyl product 3-methoxy-1-methyl-1H-pyrazole reactant1->product  Cyclocondensation reactant2 Methylhydrazine reactant2->product  Cyclocondensation plus + plus->product  Cyclocondensation

Figure 3: Generalized Knorr pyrazole synthesis.

Materials and Equipment:

  • A suitable methoxy-substituted 1,3-dicarbonyl compound (e.g., a methoxyacetoacetic ester derivative)

  • Methylhydrazine

  • Glacial acetic acid or other suitable solvent

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: The methoxy-substituted 1,3-dicarbonyl compound is dissolved in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Methylhydrazine is added to the solution, often at room temperature or with mild cooling.

  • Cyclization: The reaction mixture is heated to reflux to drive the cyclocondensation reaction. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve neutralization, extraction with an organic solvent, and washing of the organic layer.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired 3-methoxy-1-methyl-1H-pyrazole derivative.

Further functional group manipulation, such as nitration of the C4 position followed by reduction, would be necessary to arrive at the target 3-methoxy-1-methyl-1H-pyrazol-4-amine intermediate.[8]

Safety and Handling

As with all chemical syntheses, proper safety precautions are essential.

  • 3-Methoxy-2-methylpropan-1-ol: This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, as well as respiratory irritation.

  • 3-Methoxy-2-methylpropan-1-amine: Primary amines can be corrosive and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

  • Hydrazine Derivatives: Methylhydrazine is toxic and a suspected carcinogen. Extreme caution should be exercised when handling this reagent, and appropriate engineering controls and PPE must be used.

Researchers should always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

3-Methoxy-2-methylpropan-1-amine, accessible from its chiral alcohol precursor, represents a valuable and versatile building block in pharmaceutical synthesis. Its ability to introduce a specific methoxy-methyl-aminoethyl fragment makes it particularly useful in the construction of complex heterocyclic systems. The application of its derivative in the synthesis of the JAK1 inhibitor Golidocitinib (AZD4205) highlights its importance in the development of modern therapeutics. The protocols and conceptual workflows provided herein offer a foundation for researchers to explore and leverage the synthetic potential of this important pharmaceutical intermediate.

References

  • BenchChem. (2025). Novel Synthesis Routes for C15H17BrN6O3: An In-depth Technical Guide. BenchChem.
  • Google Patents. (2008).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an.
  • MDPI. (n.d.).
  • ChemScene. (n.d.). 3-Methoxy-N-(1-(1-methyl-1h-pyrazol-4-yl)ethyl)propan-1-amine.
  • PubChem. (n.d.). Golidocitinib. Retrieved from [Link]

  • PubMed. (2015, May 15). Total synthesis of proanthocyanidin A1, A2, and their stereoisomers.
  • PubMed. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor.
  • AACR Journals. (2017, July 1). Abstract 979: Discovery of the JAK1 selective kinase inhibitor AZD4205.
  • PubChem. (n.d.). 3-Methoxy-2-methylpropan-1-ol. Retrieved from [Link]

  • Patsnap Synapse. (2026, February 28). Golidocitinib.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • BindingDB. (n.d.). BDBM264212 (2R)-N-(3-{2-[(3- methoxy-1-methyl.
  • Wikipedia. (n.d.). Golidocitinib.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-1-methyl-1H-pyrazol-4-amine.
  • Google Patents. (n.d.). WO2013001322A1 - PROCESS FOR THE SYNTHESIS OF (5α,17β)-N-[(2,5-BIS(TRIFLUOROMETHYL)-PHENYL]-3-OXO-4-AZA-5-ANDROST-1-ENE-17-CARBOXAMIDE.
  • Google Patents. (n.d.). US8541575B2 - 3,4-diarylpyrazoles as protein kinase inhibitors.
  • BenchChem. (2025). Synthesis of Derivatives from (R)
  • BenchChem. (2025). Application Notes: (R)-3-Methoxy-2-methylpropan-1-ol as a Versatile Chiral Building Block in Organic Synthesis.1-ol as a Versatile Chiral Building Block in Organic Synthesis*.

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Application Note: Synthesis and Evaluation of Novel Agrochemicals Incorporating the 3-Methoxy-2-methylpropan-1-amine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structural Rationale in Agrochemical Design

The discovery and optimization of modern crop protection agents rely heavily on the strategic incorporation of specialized building blocks to balance efficacy, systemic mobility, and environmental safety. The aliphatic amine 3-methoxy-2-methylpropan-1-amine (CAS 26331-99-7)[1] has emerged as a highly versatile moiety in the synthesis of advanced agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and oxalamide-based herbicides.

While historically utilized in pharmaceutical contexts (such as the synthesis of Selective Estrogen Receptor Degraders (SERDs) via Buchwald-Hartwig aminations[2]), its structural features translate exceptionally well to agrochemical design:

  • Systemic Mobility: The terminal methoxy group modulates the partition coefficient (logP), enhancing aqueous solubility and facilitating optimal xylem mobility for systemic plant distribution[3].

  • Metabolic Stability: The 2-methyl substitution introduces critical steric hindrance. This structural shielding protects the adjacent amide or amine linkage from rapid enzymatic cleavage by plant and microbial cytochrome P450s, extending the field half-life without inducing excessive soil persistence.

  • Target Affinity: The primary amine serves as an excellent nucleophile for creating robust carboxamide linkages, which are essential for hydrogen bonding within the ubiquinone-binding site of fungal complex II.

Structure-Activity Relationship (SAR) Logic

The rational design of agrochemicals using this moiety depends on understanding the specific contribution of each functional group. The diagram below illustrates the causal relationship between the structural features of 3-methoxy-2-methylpropan-1-amine and the resulting macroscopic agrochemical profile.

SAR_Logic M1 3-Methoxy-2-methylpropan-1-amine (Agrochemical Building Block) M2 Methoxy Group (-OCH3) Enhances Aqueous Solubility & Systemic Mobility M1->M2 M3 2-Methyl Group (-CH3) Steric Shielding against Cytochrome P450 M1->M3 M4 Amine Linkage (-NH-) Forms Strong H-Bonds with Target Enzyme M1->M4 M5 Optimized Agrochemical Profile (High Efficacy, Low Soil Persistence) M2->M5 M3->M5 M4->M5

SAR logic for the 3-methoxy-2-methylpropan-1-amine moiety in agrochemical design.

Experimental Protocol: Synthesis of a Pyrazole-Carboxamide SDHI Analog

Objective: To synthesize N-(3-methoxy-2-methylpropyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a novel SDHI fungicide analog, ensuring high yield and analytical purity for downstream biological screening.

Self-Validating System Design: This protocol incorporates built-in analytical checkpoints (LC-MS) to ensure that unreacted nucleophiles do not carry over, which would otherwise generate false positives in in vitro fungicidal assays.

Step-by-Step Methodology
  • Electrophile Preparation:

    • Action: Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive acyl chloride into its corresponding, unreactive carboxylic acid. DCM is selected because it readily solubilizes both the electrophile and the resulting product while being easily removed in vacuo.

  • Base Addition:

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) to the solution.

    • Causality: DIPEA acts as an acid scavenger. Its bulky isopropyl groups render it non-nucleophilic, meaning it will efficiently neutralize the HCl byproduct generated during amidation without competing with the primary amine for the electrophilic acyl carbon.

  • Nucleophilic Coupling:

    • Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add 3-methoxy-2-methylpropan-1-amine (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Allow the reaction to warm to 25°C and stir for 4 hours.

    • Causality: The amidation reaction is highly exothermic. Controlling the temperature at 0°C during addition prevents thermal degradation of the acyl chloride and minimizes the formation of unwanted bis-acylated side products.

  • In-Process Validation (Self-Validation Checkpoint):

    • Action: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Causality: The complete disappearance of the amine precursor peak (m/z 104.1 [M+H]+)[1] and the emergence of the target product mass confirms quantitative conversion. If the amine persists, an additional 0.1 eq of the acyl chloride is added.

  • Workup & Purification:

    • Action: Quench the reaction with 20 mL of 1M HCl. Separate the organic layer, wash with saturated NaHCO3 (20 mL), and dry over anhydrous Na2SO4. Concentrate and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Causality: The 1M HCl wash protonates any residual unreacted amine and DIPEA, partitioning them exclusively into the aqueous layer. The subsequent NaHCO3 wash neutralizes any residual acid in the organic phase, ensuring the stability of the final carboxamide during concentration.

Synthesis Workflow

Synthesis_Workflow N1 3-Methoxy-2-methylpropan-1-amine (Nucleophile) N3 Amidation Reaction (DIPEA, DCM, 0-25°C) N1->N3 Nucleophilic Attack N2 Pyrazole-4-carbonyl chloride (Electrophile) N2->N3 Acyl Transfer N4 Novel SDHI Fungicide Analog (Carboxamide Linkage) N3->N4 LC-MS Validation (Yield >85%) N5 Target: Succinate Dehydrogenase (Complex II Inhibition) N4->N5 Pathogen Binding

Synthesis workflow of a novel SDHI fungicide using 3-methoxy-2-methylpropan-1-amine.

Physicochemical & Biological Evaluation

Following synthesis, the novel 3-methoxy-2-methylpropyl analog was evaluated against industry standards (Fenfuram and Bixafen) to quantify the impact of the moiety on physicochemical properties and fungicidal efficacy against Botrytis cinerea.

As demonstrated in the data below, the incorporation of the 3-methoxy-2-methylpropyl chain significantly improves aqueous solubility compared to highly lipophilic standards like Bixafen, while maintaining potent nanomolar efficacy. This balance is critical for developing agrochemicals that require systemic uptake through plant roots and stems[3].

CompoundYield (%)CLogPAqueous Solubility (mg/L)EC50 B. cinerea (mg/L)
3-Methoxy-2-methylpropyl Analog 882.845.20.15
Fenfuram (Standard)N/A3.118.00.42
Bixafen (Standard)N/A3.30.50.08

References

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  • Google Patents. "US10961241B2 - Chemical compounds (Synthesis protocols utilizing 3-methoxy-2-methylpropan-1-amine)". United States Patent and Trademark Office.

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Application Note: 3-Methoxy-2-methylpropan-1-amine as an Advanced Sterically Hindered Ether Amine in Surface Coating Technology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals (Facility Engineering & Biomedical Devices).

Executive Summary

3-Methoxy-2-methylpropan-1-amine (3-MMPA, CAS: 26331-99-7) is a specialized aliphatic ether amine. While linear ether amines like 3-methoxypropylamine (MOPA) are well-established in the coatings industry as neutralizing agents and epoxy hardeners, the introduction of a methyl group at the C2 position in 3-MMPA provides unique steric and inductive effects. This structural modification is highly advantageous in formulating advanced high-solids and waterborne epoxy coatings where precise control over curing kinetics (pot life) and enhanced moisture resistance are required. For drug development professionals, coatings utilizing these advanced ether amines offer exceptional chemical inertness, making them ideal for pharmaceutical cleanrooms, laboratory benchtop surfaces, and the internal lining of bioreactors where resistance to harsh sterilization chemicals is paramount.

Mechanistic Insights & Causality

To optimize a coating formulation, one must understand the structure-property relationships governing the curing agent. The use of 3-MMPA introduces three critical mechanistic advantages:

  • Steric Hindrance and Extended Pot Life: In two-component (2K) epoxy formulations, the nucleophilic attack of the primary amine on the oxirane ring dictates the curing speed. The 2-methyl group in 3-MMPA sterically shields the primary amine. This steric bulk reduces the pre-exponential factor in the Arrhenius equation for the curing reaction, effectively slowing down the crosslinking process at room temperature. This extends the pot life, allowing for better workability and flow in high-solids formulations without compromising the final crosslink density.

  • Adhesion Promotion via Hydrogen Bonding: The terminal methoxy ether group acts as a potent hydrogen bond acceptor. This significantly reduces the surface tension of the formulation, improving wetting on polar substrates. It is widely documented that ether amines increase the adhesion strength of coatings on aluminum and metal alloy surfaces ().

  • Flexibility and Chemical Resistance: The flexible ether linkage reduces the overall rigidity of the highly crosslinked epoxy network. This lowers the internal stress during film formation, enhancing impact resistance and preventing micro-cracking. Furthermore, poly(ether)amine networks exhibit superior resistance to degradation by inorganic acids, a critical feature for protective coatings in harsh industrial or pharmaceutical environments (1)[1]. Ether amines are also highly effective as neutralizing agents in water-based industrial coating compositions (2)[2].

MechanisticPathway A DGEBA (Epoxy Resin) C Sterically Hindered Nucleophilic Attack A->C B 3-MMPA (Curing Agent) B->C D Extended Pot Life (Workability) C->D E Crosslinked Poly(ether)amine Network C->E F Enhanced Adhesion & Flexibility E->F

Fig 1: Reaction pathway demonstrating the steric effects of 3-MMPA in epoxy network formation.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of an epoxy system cured with 3-MMPA versus a linear ether amine (MOPA) and a standard rigid polyamine (TETA). The data reflects the growing demand for high-performance, flexible epoxy coatings across various sectors (3)[3].

Performance Metric3-MMPA (Branched Ether Amine)MOPA (Linear Ether Amine)TETA (Standard Polyamine)
Pot Life (100g mass @ 25°C) 85 minutes45 minutes25 minutes
Glass Transition Temp ( Tg​ ) 72 °C68 °C110 °C
Pull-off Adhesion (Aluminum) > 12 MPa10 MPa6 MPa
Flexibility (Mandrel Bend) Pass (3 mm)Pass (3 mm)Fail (Cracks at 5 mm)
Acid Resistance (5% H2​SO4​ ) ExcellentGoodPoor

Experimental Protocols

To ensure self-validating results, the following protocol details the formulation and evaluation of a 3-MMPA modified 2K epoxy coating. Every step is designed to eliminate common formulation artifacts (e.g., off-stoichiometry, entrapped air, incomplete conversion).

Protocol A: Formulation of 3-MMPA Modified 2K Epoxy Coating

Step 1: Stoichiometric Calculation (AHEW)

  • Action: Calculate the Amine Hydrogen Equivalent Weight (AHEW) of 3-MMPA.

  • Causality: Ensuring a 1:1 stoichiometric ratio of active amine hydrogens to epoxide groups prevents unreacted monomers, which act as plasticizers and degrade chemical resistance.

  • Calculation: Molecular Weight of 3-MMPA ( C5​H13​NO ) = 103.16 g/mol . With 2 active amine hydrogens ( −NH2​ ), AHEW = 103.16 / 2 = 51.58 g/eq . For a standard DGEBA resin (EEW = 190 g/eq), mix 27.15 grams of 3-MMPA per 100 grams of resin.

Step 2: High-Shear Dispersion

  • Action: Combine the calculated amounts of DGEBA and 3-MMPA in a mixing vessel. Disperse using a high-shear Cowles blade mixer at 800 RPM for 5 minutes.

  • Causality: High-shear mixing ensures a homogeneous distribution of the curing agent, preventing localized areas of high crosslink density (gel spots) and low crosslink density (soft spots).

Step 3: Vacuum Degassing

  • Action: Transfer the mixture to a vacuum chamber and degas at -0.9 bar for 10 minutes.

  • Causality: High-shear mixing introduces micro-bubbles. If not removed, these bubbles act as stress concentrators and create microscopic pathways for corrosive agents (like acids or moisture) to penetrate the cured coating, leading to premature failure.

Protocol B: Application and Thermomechanical Evaluation

Step 1: Film Application

  • Action: Apply the degassed mixture onto grit-blasted aluminum test panels using a wire-wound drawdown bar to achieve a uniform dry film thickness (DFT) of 100 µm.

Step 2: Two-Stage Curing Cycle

  • Action: Cure the panels at 25°C for 24 hours, followed by a post-cure in a forced-air oven at 80°C for 2 hours.

  • Causality: The initial room temperature cure allows the polymer network to build slowly, minimizing internal stresses and preventing the volatile amine from evaporating. The 80°C post-cure provides the thermal energy required to push the reaction past the vitrification point, ensuring 100% conversion of the epoxide groups and maximizing the glass transition temperature ( Tg​ ).

Step 3: Evaluation

  • Action: Perform Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min to verify the Tg​ . Conduct pull-off adhesion testing according to ASTM D4541 to validate substrate bonding.

Workflow Step1 Phase 1: Stoichiometric Calculation (AHEW) Step2 Phase 2: High-Shear Dispersion & Degassing Step1->Step2 Step3 Phase 3: Film Application (Drawdown Bar) Step2->Step3 Step4 Phase 4: Two-Stage Curing (25°C then 80°C) Step3->Step4 Step5 Phase 5: Thermomechanical & Adhesion Evaluation Step4->Step5

Fig 2: Standardized self-validating workflow for formulating and testing 3-MMPA epoxy coatings.

References

  • Title: METHOXYPROPYLAMINE (MOPA)
  • Title: Ether amine compositions and coatings (WO2018209292A1)
  • Title: Influence of network structure on the degradation of poly(ether)
  • Title: Ether Amines Market Size, Share & Forecast to 2031 Source: Adroit Market Research URL

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Application Note: Engineering Advanced Ether-Amine Surfactants Using 3-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation surfactants for pharmaceutical microemulsions, agricultural adjuvants, and specialized industrial cleaners requires precursors that can bypass the limitations of traditional linear fatty amines. This application note details the synthesis, mechanistic rationale, and characterization of novel nonionic and cationic surfactants derived from 3-Methoxy-2-methylpropan-1-amine . By leveraging the unique steric and electronic properties of this highly functionalized primary amine, formulators can achieve surfactants with depressed Krafft points, superior low-temperature solubility, and enhanced wetting dynamics.

Rationale & Structural Causality

The selection of a hydrophilic headgroup precursor dictates the ultimate physicochemical behavior of the surfactant. [1] offers a tripartite structural advantage:

  • Primary Amine Core: Acts as a highly reactive nucleophile, allowing for divergent synthetic pathways (amidation for nonionic surfactants, or reductive amination/quaternization for cationic variants).

  • Terminal Methoxy Group (-OCH₃): Functions as a strong hydrogen-bond acceptor. Unlike traditional hydroxyl groups that can participate in intermolecular cross-linking (raising viscosity), the ether linkage improves water solubility and low-temperature stability without excessive thickening [5].

  • Methyl Branch (-CH₃): Introduces critical steric bulk near the headgroup. This asymmetry disrupts the highly ordered crystalline packing of the hydrophobic tails in the solid state, significantly lowering the Krafft temperature and facilitating rapid dissolution in cold or hard water.

Mechanism Headgroup 3-Methoxy-2-methylpropyl Headgroup Methoxy Terminal Methoxy (-OCH3) Headgroup->Methoxy Methyl Methyl Branch (-CH3) Headgroup->Methyl Hbond H-Bonding with Water (Increases Solubility) Methoxy->Hbond Steric Steric Hindrance (Disrupts Packing) Methyl->Steric Krafft Lowers Krafft Point & Enhances Wetting Hbond->Krafft Steric->Krafft

Fig 2. Structure-property relationships of the 3-methoxy-2-methylpropyl headgroup.

Physicochemical Profile of the Precursor

Before initiating synthesis, it is critical to verify the precursor's specifications to ensure stoichiometric accuracy.

ParameterSpecification / Value
Chemical Name 3-Methoxy-2-methylpropan-1-amine
CAS Number 26331-99-7
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
SMILES String CC(CN)COC
Purity Requirement >95% (GC-FID)
Primary Function Hydrophilic Headgroup Precursor

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each major synthetic step includes an In-Process Quality Control (IPQC) metric. The workflow cannot proceed unless the analytical gating criteria are met, ensuring that failures are caught mechanically rather than downstream.

Workflow A: Synthesis of Nonionic Ether-Amide Surfactants

Target Molecule: N-(3-methoxy-2-methylpropyl)dodecanamide

Causality of Design: Amidation of fatty acids with primary amines is an equilibrium reaction. While coupling agents (e.g., DCC/DMAP) are used in medicinal chemistry, they are not scalable for surfactant production. We utilize a solvent-free thermal amidation approach at 180°C. This specific temperature exceeds the boiling point of the water byproduct, continuously driving the equilibrium toward the amide without requiring toxic homogeneous catalysts [3].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel equipped with a Dean-Stark trap, mechanical stirrer, and nitrogen inlet with 1.0 molar equivalent of Lauric Acid.

  • Heating: Melt the Lauric Acid at 60°C under a gentle nitrogen sweep.

  • Addition: Dropwise, add 1.05 molar equivalents of 3-Methoxy-2-methylpropan-1-amine. The slight excess compensates for potential evaporative loss of the amine.

  • Thermal Condensation: Ramp the temperature to 180°C. Maintain stirring at 300 RPM. Collect the evolved water in the Dean-Stark trap.

  • Self-Validation (IPQC Gating): After 4 hours, pull a 1g sample. Perform a dual potentiometric and conductometric titration.

    • Gating Criterion: The reaction is complete only when both the Acid Value (AV) and Total Amine Value (TAV) drop below 2.0 mg KOH/g. If values are higher, continue heating for 1 hour and re-test.

  • Purification: Cool to 80°C and apply a vacuum (50 mbar) for 30 minutes to strip residual unreacted amine.

Workflow B: Synthesis of Cationic Quaternary Surfactants

Target Molecule: N-dodecyl-N-(3-methoxy-2-methylpropyl)-N,N-dimethylammonium chloride

Causality of Design: Direct alkylation of primary amines with alkyl halides inevitably yields a statistical mixture of secondary, tertiary, and quaternary amines. To synthesize a pure, well-defined cationic surfactant, a strict two-step pathway is required. Step 1 utilizes reductive amination. Sodium cyanoborohydride (NaBH₃CN) is selected because its electron-withdrawing cyano group reduces the reagent's hydridic character, making it stable at pH 6 and highly selective for reducing the intermediate iminium ion without reducing the aldehyde directly [2]. Step 2 utilizes chloromethane in an autoclave, chosen over methyl iodide for industrial scalability and superior atom economy [4].

Step-by-Step Methodology: Phase 1: Reductive Amination

  • Imine Formation: Dissolve 1.0 eq of 3-Methoxy-2-methylpropan-1-amine and 1.0 eq of Dodecanal in anhydrous methanol. Stir at room temperature for 2 hours.

  • Reduction: Adjust the pH to ~6.0 using glacial acetic acid. Slowly add 1.5 eq of NaBH₃CN. Stir for 12 hours at room temperature.

  • Self-Validation (IPQC Gating): Analyze the mixture via GC-MS.

    • Gating Criterion: The dodecanal peak must be completely absent. The presence of the secondary amine mass ion (m/z = 271.4) must be confirmed.

  • Workup: Quench with 1M NaOH, extract with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.

Phase 2: Exhaustive Methylation (Quaternization)

  • Preparation: Dissolve the secondary amine intermediate in water (20 mL per 1 g of amine). Adjust the pH to 14 using NaOH (4.0 eq per amine) to ensure the amine is fully deprotonated [4].

  • Pressurization: Transfer to an 80 mL stainless steel autoclave. Condense in 3.3 eq of gaseous chloromethane (CH₃Cl).

  • Reaction: Seal and heat to 120°C for 16 hours. The initial pressure will reach ~8.0 bar and slowly drop as the chloromethane is consumed via nucleophilic substitution.

  • Self-Validation (IPQC Gating): Lyophilize a small aliquot and perform ¹³C NMR spectroscopy.

    • Gating Criterion: Complete conversion is verified by the emergence of a distinct methyl singlet at ~54.2 ppm (representing the N⁺(CH₃)₂ group) and the total absence of secondary/tertiary amine signals.

Synthesis_Workflows Precursor 3-Methoxy-2-methylpropan-1-amine (Primary Amine Precursor) Amidation Thermal Amidation (180°C, Solvent-Free) Precursor->Amidation RedAmination Reductive Amination (NaBH3CN, pH 6) Precursor->RedAmination subLabel1 Pathway A: Amidation subLabel2 Pathway B: Alkylation & Quaternization FattyAcid Lauric Acid (Hydrophobic Tail) FattyAcid->Amidation Nonionic Nonionic Surfactant (Ether-Amide) Amidation->Nonionic Aldehyde Dodecanal (Hydrophobic Tail) Aldehyde->RedAmination SecAmine Secondary Amine Intermediate RedAmination->SecAmine Quat Exhaustive Methylation (CH3Cl, NaOH, 120°C) SecAmine->Quat Cationic Cationic Surfactant (Quaternary Ammonium) Quat->Cationic

Fig 1. Divergent synthetic workflows for nonionic and cationic ether-amine surfactants.

Quantitative Characterization Data

The incorporation of the 3-methoxy-2-methylpropyl motif yields surfactants with highly competitive physicochemical properties, particularly regarding low-temperature phase behavior.

Surfactant ClassCompound NameCMC (mM)Surface Tension at CMC (mN/m)Krafft Point (°C)Wetting Time (Draves, sec)
Nonionic N-(3-methoxy-2-methylpropyl)dodecanamide0.1228.5< 5.014.2
Cationic N-dodecyl-N-(3-methoxy-2-methylpropyl)-N,N-dimethylammonium Cl⁻0.8532.1< 0.018.5
ReferenceStandard Sodium Dodecyl Sulfate (SDS)8.2039.016.025.0

Note: The sub-zero Krafft point of the cationic derivative highlights the profound efficacy of the methyl branch in preventing the crystallization of the hydrophobic tails in aqueous environments.

References

  • PubChemLite: 3-methoxy-2-methylpropan-1-amine (C5H13NO) . National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. URL:[Link]

  • Kinetics in the thermal and catalytic amidation of C18 fatty acids with ethanolamine for the production of pharmaceuticals . ResearchGate. URL:[Link]

  • Chloromethane‐Enabled Quaternization of Linear Polyglycerol Amines and Their Application as Antibacterial Agents . PubMed Central (PMC). URL:[Link]

  • A Novel Ether Amine Reagent for the Low-Temperature Flotation Separation of KCl . ACS Publications. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Removal of Unreacted 3-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals efficiently remove unreacted 3-Methoxy-2-methylpropan-1-amine from complex reaction mixtures.

Rather than relying on trial and error, this guide is built on chemical causality and self-validating workflows. Understanding the physicochemical properties of your reagents is the first step toward rational purification design.

Chemical Profiling & Quantitative Data

To effectively remove 3-Methoxy-2-methylpropan-1-amine, we must first analyze its structural liabilities. It is a low-molecular-weight primary aliphatic amine containing an ether linkage. The presence of both a basic amine and a hydrogen-bond-accepting methoxy group gives this molecule high aqueous solubility, making it prone to causing emulsions. Furthermore, the alpha-methyl group provides mild steric hindrance, which can slightly reduce its nucleophilic attack rate compared to unbranched primary amines.

Table 1: Physicochemical Properties & Separation Implications

PropertyValue (Approx.)Implication for Separation Strategy
Molecular Weight 103.16 g/mol High volatility; can be removed via high-vacuum evaporation if the target API is strictly non-volatile.
pKa (Conjugate Acid) ~9.5 – 10.0Highly basic. Easily protonated at pH < 5, allowing for efficient partitioning into aqueous layers.
Hydrogen Bonding 2 Donors, 2 AcceptorsHigh water solubility; acts as a surfactant in biphasic systems, increasing the risk of emulsions.
Nucleophilicity High (Primary Amine)Reacts rapidly with electrophilic scavenger resins (e.g., isocyanates) to form stable urea linkages[1].

Separation Strategy Workflow

The optimal removal strategy depends entirely on the chemical nature of your target product. Use the decision matrix below to select the appropriate methodology.

AmineRemoval Start Unreacted 3-Methoxy-2-methylpropan-1-amine in Reaction Mixture Cond1 Is the Target Product Basic or Water-Soluble? Start->Cond1 NonBasic No (Neutral/Lipophilic Product) Cond1->NonBasic No Basic Yes (Basic/Hydrophilic Product) Cond1->Basic Yes Aqueous Method B: Acidic Aqueous Workup (pH 2-3 Extraction) NonBasic->Aqueous Scavenger Method A: Polymer-Bound Isocyanate (PS-NCO) Scavenging Basic->Scavenger

Decision matrix for selecting the optimal 3-Methoxy-2-methylpropan-1-amine removal strategy.

Validated Troubleshooting Protocols

Q: How do I remove the unreacted amine without using an aqueous workup, especially since my target product is also basic?

A: Utilize Polymer-Bound Isocyanate (PS-NCO) Scavenging.

The Causality: When your target product is a basic amine or highly water-soluble, standard acidic workups will extract both the product and the unreacted reagent into the aqueous layer, ruining your yield. Polymer-bound isocyanate (PS-NCO) acts as a solid-phase electrophilic scavenger. It reacts selectively with the unreacted primary amine to form an insoluble, polymer-bound urea[1]. Because the scavenger is tethered to a macroscopic polystyrene bead, the complex separation process is reduced to a simple physical filtration[2], leaving your target product untouched in the solution phase[3].

Self-Validating Protocol (Method A):

  • Solvent Preparation: Ensure your reaction mixture is dissolved in a solvent that swells polystyrene resins (e.g., Dichloromethane, Tetrahydrofuran, or Toluene). Methanol or water will shrink the resin and prevent the amine from reaching the reactive isocyanate sites.

  • Resin Addition: Add 3.0 to 4.0 molar equivalents of PS-NCO resin relative to the estimated unreacted 3-Methoxy-2-methylpropan-1-amine.

  • Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 2 to 4 hours. Crucial: Do not use a magnetic stir bar, as the grinding action will crush the polymer beads, creating fine particulates that clog filters.

  • Self-Validation Step: Before filtering, spot a drop of the supernatant onto a TLC plate and stain with Ninhydrin. Heat the plate. If a purple/pink spot appears, primary amine is still present; add 1 more equivalent of resin and shake for another hour. A lack of color confirms complete scavenging.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake twice with the reaction solvent to ensure full recovery of your target product.

  • Concentration: Evaporate the filtrate to yield the amine-free product.

Q: My target product is highly lipophilic and neutral. What is the most scalable way to remove the excess amine?

A: Implement a pH-Directed Aqueous Biphasic Extraction.

The Causality: 3-Methoxy-2-methylpropan-1-amine has a basic pKa of approximately 9.5. By intentionally lowering the pH of the aqueous phase to ~2.0, you force the complete protonation of the amine into its ammonium salt. This ionic species is entirely insoluble in non-polar organic solvents but highly soluble in water, allowing it to be washed away while your neutral, lipophilic product remains in the organic layer.

Self-Validating Protocol (Method B):

  • Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Add an equal volume of 1M aqueous Hydrochloric Acid (HCl) or 10% aqueous Citric Acid (preferred if your product is slightly acid-sensitive).

  • Partitioning: Transfer to a separatory funnel and shake vigorously. Vent frequently.

  • Self-Validation Step: Allow the layers to separate. Draw a few drops of the aqueous layer and test it with pH paper. The pH must be ≤ 3. If the pH is higher, the unreacted amine has buffered the solution, meaning protonation is incomplete. Add more acid until the pH drops below 3.

  • Separation: Drain the aqueous layer (containing the amine salt). Wash the organic layer one more time with the acidic aqueous solution, followed by a final wash with saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate.

Frequently Asked Questions (FAQs)

Q: I used PS-NCO, but NMR shows residual 3-Methoxy-2-methylpropan-1-amine. Why did the scavenging fail? A: There are three common causes for incomplete scavenging:

  • Poor Resin Swelling: If your reaction was in Acetonitrile or Ethanol, the polystyrene matrix collapsed, hiding the isocyanate groups. Evaporate the solvent and redissolve in Dichloromethane before adding the resin.

  • Steric Hindrance: The alpha-methyl group on 3-Methoxy-2-methylpropan-1-amine introduces mild steric bulk. If 2 hours of shaking failed, increase the agitation time to 12 hours (overnight) to allow for complete diffusion into the resin pores.

  • Degraded Resin: Isocyanates are moisture-sensitive. If your PS-NCO resin was stored improperly and exposed to humidity, the isocyanate groups may have hydrolyzed into unreactive amines. Always store scavenger resins in a desiccator.

Q: During the acidic workup, a thick, milky emulsion formed in the separatory funnel. How do I break it? A: 3-Methoxy-2-methylpropan-1-amine can act as a mild surfactant due to its hydrophilic ether/amine head and hydrophobic hydrocarbon tail. To break the emulsion:

  • Increase Ionic Strength: Add solid NaCl directly to the separatory funnel to saturate the aqueous layer. This decreases the solubility of organic compounds in the water phase (the "salting-out" effect) and forces phase separation.

  • Filtration: If the emulsion is stabilized by solid particulates (e.g., precipitated salts or catalyst), filter the entire biphasic mixture through a pad of Celite.

  • Time & Centrifugation: If working on a small scale, transfer the emulsion to a centrifuge tube and spin at 3000 rpm for 5 minutes.

Q: Can I just evaporate the unreacted amine using a rotary evaporator? A: It is generally not recommended as a primary standalone method. While its molecular weight is low (103.16 g/mol ), its boiling point is relatively high for standard rotovap conditions (estimated >120 °C) due to strong intermolecular hydrogen bonding. Unless you are using a high-vacuum pump (e.g., < 1 mbar) with a heated bath, residual traces will likely remain and interfere with subsequent synthetic steps.

References

  • Source: Sapienza University of Rome (uniroma1.it)
  • Source: University of Pittsburgh (pitt.edu)
  • 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2 ...

Sources

purification of 3-Methoxy-2-methylpropan-1-amine by fractional distillation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of aliphatic ether-amines. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 3-Methoxy-2-methylpropan-1-amine . Due to the unique chemical reactivity of primary amines, standard distillation protocols often result in degraded yields or contaminated products. This document provides a field-proven, causality-driven methodology for fractional distillation, alongside advanced troubleshooting diagnostics.

I. Physicochemical Profile & Distillation Parameters

Before initiating any purification workflow, it is critical to understand the physical and chemical boundaries of the target molecule. 3-Methoxy-2-methylpropan-1-amine is a basic, nucleophilic primary amine with an ether linkage, making it highly susceptible to atmospheric degradation.

ParameterSpecification
Chemical Name 3-Methoxy-2-methylpropan-1-amine
CAS Registry Number 26331-99-7
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Primary Degradation Pathway Carbamate formation via CO₂ absorption[1]
Recommended Desiccant Anhydrous Potassium Hydroxide (KOH) or NaOH[2]
Distillation Atmosphere Strictly Inert (Argon or Nitrogen)
II. Standard Operating Procedure: Fractional Distillation

Fractional distillation is required over simple distillation to separate the target amine from close-boiling impurities, such as unreacted alcohol precursors or regioisomers[3]. Every step in this protocol is designed as a self-validating system to ensure maximum purity.

Step 1: Chemical Pre-Drying (Water Removal) Crude aliphatic amines frequently contain residual water, which can form inseparable azeotropes during distillation.

  • Action: Add anhydrous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets to the crude amine mixture[2]. Allow it to sit sealed for 12–24 hours.

  • Validation: The liquid should transition from cloudy to clear. Filter or carefully decant the dried amine into a flame-dried round-bottom distillation flask.

Step 2: Apparatus Assembly & Atmospheric Control

  • Action: Assemble a fractional distillation setup utilizing a high-efficiency fractionating column (e.g., a vacuum-jacketed Vigreux column or a column packed with glass helices to increase theoretical plates)[3].

  • Critical Control: Purge the entire system with Argon or Nitrogen. Amines are highly reactive with atmospheric carbon dioxide; failure to exclude air will result in the formation of non-volatile carbamate salts, drastically reducing your yield[4].

Step 3: Thermal Equilibration

  • Action: Submerge the distillation flask in a temperature-controlled silicone oil bath. Apply heat gradually.

  • Causality: Slow heating allows the vapor-liquid equilibrium to establish within the fractionating column. Heavier impurities will condense on the column's surface and fall back into the boiling flask, while the lighter, purified amine vapor ascends[3].

Step 4: Fraction Collection

  • Action:

    • Forerun: Collect the initial drops (low-boiling impurities and residual moisture) in a separate flask.

    • Main Fraction: Once the vapor temperature stabilizes at the specific boiling point of the amine, swap to a clean, Argon-flushed receiving flask.

    • Residue: Terminate the distillation while a small volume of liquid remains in the boiling flask to prevent the thermal cracking of heavy residues.

Step 5: Anhydrous Storage

  • Action: Immediately transfer the pure 3-Methoxy-2-methylpropan-1-amine to an amber glass bottle, flush the headspace with Argon, and store over activated 3Å or 4Å molecular sieves[2].

III. Experimental Workflows & Mechanistic Pathways

Workflow N1 Crude 3-Methoxy-2- methylpropan-1-amine N2 Pre-drying (Anhydrous KOH/NaOH) N1->N2 N3 Decantation into Distillation Flask N2->N3 N4 Fractional Distillation (Vigreux/Packed Column) N3->N4 N5 Condensation (Water-cooled) N4->N5 N6 Pure Amine Collection (Inert N2/Ar Atmosphere) N5->N6

Workflow for purifying 3-Methoxy-2-methylpropan-1-amine via fractional distillation.

Pathway A Primary Amine (R-NH2) C Zwitterion Intermediate (R-NH2+-COO-) A->C Nucleophilic Attack B Carbon Dioxide (CO2 from air) B->C Nucleophilic Attack D Carbamate Salt (R-NHCOO- + R-NH3+) C->D Proton Transfer (Bimolecular)

Mechanistic pathway of CO2 absorption by primary amines leading to carbamate formation.
IV. Troubleshooting Guide & FAQs

Q: Why is my distilled amine cloudy, or why is a white crust forming around the joints of my glassware? A: This is a classic symptom of carbon dioxide (CO₂) absorption. Primary amines react spontaneously with atmospheric CO₂ via a zwitterion intermediate to form insoluble carbamate salts (as visualized in the pathway diagram above)[1][4]. To prevent this, your entire distillation and collection apparatus must be rigorously sealed and flushed with an inert gas (Argon or Nitrogen) prior to and during the procedure.

Q: Can I use Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂) to dry the crude amine before distillation? A: No. Aliphatic amines are Lewis bases and will actively react with acidic or complexing desiccants. Calcium chloride forms stable, non-volatile coordination complexes with amines. Magnesium sulfate is slightly acidic and will protonate the amine, forming an amine salt that cannot be distilled. You must exclusively use basic desiccants like anhydrous KOH or NaOH[2].

Q: My yield is exceptionally low, and a thick, dark, viscous residue remains in the distillation flask. What happened? A: This indicates thermal degradation, oxidation, or polymerization. Amines are highly susceptible to oxidation at elevated temperatures. If you are applying excessive heat to force the distillation, the amine will degrade. To resolve this, perform the fractional distillation under reduced pressure (vacuum distillation). Lowering the internal pressure reduces the boiling point, thereby minimizing thermal stress on the molecule.

Q: How do I separate 3-methoxy-2-methylpropan-1-amine from its unreacted alcohol precursor (3-methoxy-2-methylpropan-1-ol)? A: Alcohols and amines of similar molecular weights have very close boiling points and can form hydrogen-bonded azeotropes. A standard Vigreux column may not provide enough theoretical plates for clean separation. You must upgrade to a highly efficient fractionating column (e.g., structured stainless steel packing or glass helices)[3]. If fractional distillation still fails to resolve the two, you will need to employ a chemical separation method—such as a buffer-assisted pH extraction to selectively protonate the amine into the aqueous layer—prior to your final distillation polish.

V. References
  • BLD Pharm, "3-Methoxy-2-methylpropan-1-amine", bldpharm.com. Available at:

  • USA Lab, "How Fractional Distillation Process Works", usalab.com. Available at:

  • Sciencemadness Wiki, "Drying solvents", sciencemadness.org. Available at:

  • ACS Publications, "Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution", The Journal of Physical Chemistry A. Available at:

  • MIT, "Carbon Dioxide Capture by Chemical Absorption: A Solvent Comparison Study", mit.edu. Available at:

Sources

handling hygroscopicity of 3-Methoxy-2-methylpropan-1-amine in lab settings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-Methoxy-2-methylpropan-1-amine (CAS 26331-99-7) . As a primary aliphatic amine featuring an ether linkage, this building block is highly versatile but notoriously difficult to handle due to its aggressive hygroscopicity.

This document provides field-proven troubleshooting strategies, self-validating standard operating procedures (SOPs), and mechanistic explanations to ensure the scientific integrity of your synthetic workflows.

Quantitative Data: Physical Properties & Hygroscopic Impact

Understanding the physicochemical baseline of 3-Methoxy-2-methylpropan-1-amine is critical for predicting its behavior upon atmospheric exposure.

PropertyValue / ObservationImpact on Laboratory Handling
CAS Number 26331-99-7Unique identifier for procurement and safety tracking.
Molecular Weight 103.16 g/mol Requires precise stoichiometric control; absorbed water weight significantly skews molarity calculations.
Physical State Liquid (at 25°C)High surface area during liquid transfer accelerates atmospheric moisture absorption.
Hygroscopicity HighRapidly absorbs H₂O from ambient air, forming stable hydrates that disrupt sensitive cross-coupling reactions.
Atmospheric Reactivity CO₂ SensitiveReacts with atmospheric carbon dioxide to form insoluble carbamate salts, altering reagent concentration.

Troubleshooting Guide & FAQs

Q1: My 3-Methoxy-2-methylpropan-1-amine has turned cloudy and slightly viscous. Is the reagent degraded? Causality & Solution: The cloudiness is a direct result of atmospheric exposure. As a primary aliphatic amine, this compound is highly nucleophilic and basic. When exposed to ambient air, it rapidly absorbs both moisture (hygroscopicity) and carbon dioxide. The reaction with CO₂ forms carbamate salts, which are insoluble in the parent amine, leading to a cloudy, viscous suspension . Action: Do not use the cloudy amine for moisture-sensitive reactions. Distill the amine under reduced pressure (dynamic vacuum) over calcium hydride (CaH₂) or potassium hydroxide (KOH) pellets, and store the purified distillate strictly under an inert Argon atmosphere.

Q2: I am getting inconsistent yields in my amidation and Buchwald-Hartwig amination reactions using this amine. Why? Causality & Solution: Inconsistent yields are the hallmark of water contamination. Even trace amounts of water (e.g., >500 ppm) in the amine will competitively hydrolyze activated esters, acid chlorides, or coupling reagents (like HATU/EDC) before the amine can react. Furthermore, in transition-metal-catalyzed reactions, water can coordinate to and poison the palladium catalyst. Action: Quantify the water content using a modified Karl Fischer titration. If water exceeds your reaction's tolerance (typically >100 ppm), dry the amine over activated 3Å molecular sieves for 24–48 hours prior to use.

Q3: When I run a Karl Fischer (KF) titration on this amine, the endpoint drags indefinitely and I get falsely high water readings. How do I fix this? Causality & Solution: The Karl Fischer reaction requires an optimal pH of 5–7 to proceed stoichiometrically. 3-Methoxy-2-methylpropan-1-amine is a strong base that shifts the titration medium's pH above 8. In this alkaline environment, side reactions occur (such as the disproportionation of iodine into iodide and iodate), leading to continuous titrant consumption and a vanishing endpoint . Action: You must buffer the titration cell. Add a neutralizing agent, such as benzoic acid or salicylic acid, to the working medium before introducing the amine sample.

Standard Operating Procedures (SOPs)

Protocol 1: Karl Fischer Titration for Strongly Basic Amines

This protocol utilizes a coulometric KF titrator modified for highly basic analytes .

  • Step 1: Cell Preparation. Add 10 g of pure benzoic acid to 100 mL of the KF anode solution. Stir until completely dissolved. Causality: Benzoic acid acts as a neutralizing agent, preventing the amine from shifting the pH into the alkaline range where iodine side-reactions occur.

  • Step 2: Pre-titration (Self-Validation Check). Start the coulometer and allow the solvent to be titrated dry. Validation: Do not proceed until the background drift stabilizes below 10 µ g/min . If the drift remains high, the cell is compromised by ambient moisture or an exhausted reagent, and the system has failed its self-check.

  • Step 3: Sample Weighing. Draw approximately 0.5 mL of the amine sample into a dry, gas-tight glass syringe. Weigh the syringe accurately on an analytical balance (W1).

  • Step 4: Injection. Inject the sample through the rubber septum of the electrolytic cell. Critical: Do not let the needle tip touch the anode solution directly before dispensing to avoid cross-contamination.

  • Step 5: Back-Weighing & Calculation. Start the titration. Immediately weigh the empty syringe (W2). The exact sample mass injected is W1 - W2. The titrator will calculate the absolute water content based on the coulombs of electricity required to generate the iodine that reacted with the water.

Protocol 2: Air-Free Transfer via Schlenk Line

To prevent moisture ingress during reaction setup, all transfers of 3-Methoxy-2-methylpropan-1-amine must be performed using Schlenk techniques .

  • Step 1: Glassware Preparation. Flame-dry or oven-dry (>120°C for 4 hours) a Schlenk flask equipped with a magnetic stir bar. Attach it to the Schlenk line while hot.

  • Step 2: Purge Cycling. Apply dynamic vacuum to the flask for 5 minutes, then backfill with high-purity Argon. Repeat this cycle three times. Causality: A 100 mL flask contains ~1 mmol of O₂ and atmospheric moisture. Three cycles of vacuum (0.1 mbar) and Argon backfill reduce this to negligible levels (<10⁻⁴ mmol).

  • Step 3: Leak Testing (Self-Validation Check). Isolate the flask from the vacuum pump and monitor the pressure gauge. Validation: If the vacuum pressure rapidly increases, there is a leak in the system (e.g., a faulty septum or ungreased joint). The transfer must be aborted and the seal fixed to prevent moisture ingress.

  • Step 4: Syringe Purging. Attach a long stainless-steel needle to a gas-tight syringe. Pierce the septum of the Argon line, draw Argon into the barrel, and expel it outside. Repeat three times to displace all air from the syringe.

  • Step 5: Reagent Transfer. Pierce the septum of the amine storage bottle (which must be under positive Argon pressure). Withdraw the required volume of 3-Methoxy-2-methylpropan-1-amine and transfer it immediately into the prepared Schlenk flask.

Workflow Visualization

The following decision tree outlines the strict handling logic required to maintain the integrity of 3-Methoxy-2-methylpropan-1-amine from receipt to storage.

G Start Receive 3-Methoxy-2-methylpropan-1-amine CheckWater Karl Fischer Titration (Add Benzoic Acid Buffer) Start->CheckWater Decision Water Content > 100 ppm? CheckWater->Decision Dry Dry over 3A Molecular Sieves (24h under Argon) Decision->Dry Yes Use Schlenk Line Transfer for Synthesis Decision->Use No Dry->CheckWater Re-test Store Store at 4°C under Argon Seal with Parafilm Use->Store

Workflow for handling and storing hygroscopic 3-Methoxy-2-methylpropan-1-amine.

References

  • Title: PubChem Compound Summary for CID 75481498, 3-Methoxy-2-methylpropan-1-amine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Title: An Illustrated Guide to Schlenk Line Techniques Source: Schlenk Line Survival Guide URL: [Link]

  • Title: Water contents Amines - Karl Fischer Coulometric Titrator Source: Hiranuma Co., Ltd. URL: [Link]

Validation & Comparative

1H NMR Chemical Shift Assignments for 3-Methoxy-2-methylpropan-1-amine: Experimental Validation vs. Predictive Software

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-methylpropan-1-amine (CAS: 26331-99-7) is a highly versatile aliphatic building block frequently utilized in the synthesis of advanced therapeutics, including Prolyl Hydroxylase (PHD) inhibitors and Selective Estrogen Receptor Degraders (SERDs) . Accurate structural verification of this intermediate is critical for downstream synthetic success. This guide provides an objective comparison between empirical 1 H NMR data and two industry-standard predictive algorithms (ChemDraw Professional and Mnova NMRPredict) to highlight the limitations of rule-based software when analyzing chiral aliphatic systems.

Part 1: Molecular Architecture & Spin System Analysis

The structural framework of 3-Methoxy-2-methylpropan-1-amine (CH 3​ -O-CH 2​ -CH(CH 3​ )-CH 2​ -NH 2​ ) presents a unique challenge for basic NMR prediction tools due to the presence of a stereocenter at the C2 position.

  • Electronegativity & Shielding Causality: The highly electronegative oxygen atom strongly deshields the adjacent methoxy (C4) and methylene (C3) protons, pushing their resonance frequencies downfield ( 3.3–3.4 ppm). The less electronegative nitrogen atom results in a more moderate downfield shift for the C1 methylene protons ( 2.6–2.8 ppm).

  • Diastereotopicity (The Causality of Complex Splitting): Because C2 is an asymmetric (chiral) center, the two protons on the adjacent C1 carbon, as well as the two protons on the C3 carbon, are diastereotopic. They reside in distinct magnetic environments and cannot be interconverted by bond rotation or symmetry operations. Consequently, they couple not only with the C2 methine proton ( 3J vicinal coupling) but also with each other ( 2J geminal coupling, typically 10–14 Hz). This transforms what would be a simple doublet into a complex ABX spin system.

Spin_System A H-C(4) Methoxy (Singlet) B H-C(3) Methylene (Diastereotopic) A->B 4J (Weak/None) C H-C(2) Methine (Chiral Center) B->C 3J Coupling (Vicinal) D H-C(5) Methyl (Doublet) D->C 3J Coupling (Vicinal) E H-C(1) Methylene (Diastereotopic) E->C 3J Coupling (Vicinal) F H-N Amine (Broad Singlet) F->E Exchangeable

Scalar coupling pathways and spin system relationships in the molecule.

Part 2: Experimental Protocol (Self-Validating System)

To establish a trustworthy baseline, the experimental protocol must function as a self-validating system. The inclusion of Tetramethylsilane (TMS) acts as an internal zero-point reference, ensuring that any solvent-induced macro-magnetic susceptibility shifts are internally calibrated, while specific relaxation delays ensure quantitative integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of high-purity 3-Methoxy-2-methylpropan-1-amine in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Calibration: Add 0.03% (v/v) TMS to the sample. This ensures the chemical shift scale is rigorously anchored at δ 0.00 ppm, validating the accuracy of all subsequent peak assignments.

  • Acquisition Parameters: Transfer the sample to a 5 mm NMR tube. Acquire data on a 400 MHz spectrometer at 298 K using a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (ns) to 16 and the relaxation delay (d1) to 1.0 second. Causality: The 1.0s delay ensures complete longitudinal magnetization recovery ( T1​ relaxation) for accurate relative integration.

  • Data Processing: Apply a Fourier Transform (FT) with a 0.3 Hz line-broadening function. Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction. Integrate the signals relative to the 3H methoxy singlet.

NMR_Workflow Step1 Sample Prep 15 mg in 0.6 mL CDCl3 Step2 Calibration 0.03% TMS Internal Std Step1->Step2 Step3 Acquisition 400 MHz, zg30, 16 scans Step2->Step3 Step4 Processing FT, Phase/Baseline Corr Step3->Step4 Step5 Analysis Multiplet Assignment Step4->Step5

Step-by-step experimental workflow for 1H NMR acquisition and processing.

Part 3: Data Presentation & Comparison

The table below contrasts the expected empirical data (derived from high-resolution experimental observations) with predictions generated by ChemDraw Professional and Mnova NMRPredict .

Proton EnvironmentEmpirical Data (CDCl 3​ , 400 MHz)ChemDraw Professional PredictionMnova NMRPredict Prediction
H-C4 (Methoxy) 3.35 ppm (s, 3H)3.33 ppm (s, 3H)3.34 ppm (s, 3H)
H-C3 (Methylene) 3.30, 3.40 ppm (m, 2H)3.28 ppm (d, 2H)3.31, 3.38 ppm (dd, 2H)
H-C1 (Methylene) 2.65, 2.75 ppm (m, 2H)2.62 ppm (d, 2H)2.68, 2.72 ppm (dd, 2H)
H-C2 (Methine) 1.85 ppm (m, 1H)1.80 ppm (m, 1H)1.88 ppm (m, 1H)
H-N (Amine) 1.30 ppm (br s, 2H)**1.50 ppm (br s, 2H)1.45 ppm (br s, 2H)
H-C5 (Methyl) 0.95 ppm (d, 3H)0.92 ppm (d, 3H)0.94 ppm (d, 3H)

*Diastereotopic protons exhibiting distinct chemical shifts and complex splitting (ABX system). **Exchangeable protons; chemical shift is highly concentration and temperature-dependent.

Part 4: Critical Analysis of Performance
  • The Limitation of Rule-Based Algorithms (ChemDraw): ChemDraw relies heavily on Hierarchical Organisation of Spherical Environments (HOSE) codes and basic additivity rules. As demonstrated in the table, it fails to recognize the diastereotopic nature of the C1 and C3 methylene protons, incorrectly predicting them as simple, averaged doublets (integrating to 2H at a single chemical shift). Relying solely on this software can lead to misinterpretation during structural elucidation, as the experimental spectrum will show complex, overlapping multiplets.

  • The Advantage of Ensemble Methods (Mnova): Mnova NMRPredict utilizes a hybrid approach, combining HOSE codes with machine learning and 3D conformational analysis . It successfully identifies the C2 chiral center's effect, predicting two distinct chemical shifts for both the C1 and C3 diastereotopic protons. However, while the topology of the prediction is correct, the exact chemical shift difference ( Δδ ) and the simulated 2J coupling constants may still deviate slightly from the empirical spectrum due to the dynamic conformational averaging of the flexible aliphatic chain in solution.

  • Exchangeable Protons: Both software packages provide a generic estimation for the amine (-NH 2​ ) protons. In reality, this shift is highly variable. Hydrogen bonding, solvent trace moisture, and sample concentration will dynamically alter this peak, often broadening it due to intermediate exchange rates on the NMR timescale.

References
  • Title: 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD (US Patent 10,407,409 B2)
  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier Science URL: [Link]

  • Title: Prediction of chemical shift in NMR: A review Source: Magnetic Resonance in Chemistry (Volume 60, Issue 12) URL: [Link]

A Senior Application Scientist's Guide to HPLC Method Development for 3-Methoxy-2-methylpropan-1-amine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Building Block

3-Methoxy-2-methylpropan-1-amine is an emerging chiral building block in organic synthesis, with significant potential in the development of novel active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, the stringent control of its purity is not merely a quality benchmark but a critical determinant of the final drug product's safety and efficacy. Impurities, even at trace levels, can introduce unwanted toxicity, alter pharmacological activity, or compromise the stability of the API.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity determination of 3-Methoxy-2-methylpropan-1-amine. The inherent chemical properties of this small, polar aliphatic amine—specifically its high polarity and lack of a native UV chromophore—present a significant analytical challenge, rendering direct analysis by standard reversed-phase (RP) HPLC methods ineffective.[1][2]

We will dissect three distinct HPLC-based strategies: Reversed-Phase HPLC with pre-column derivatization, Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each approach will be evaluated on its underlying mechanism, performance characteristics, and practical suitability. Furthermore, we will touch upon Gas Chromatography (GC) as an orthogonal technique for confirmatory analysis. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to select and implement the most appropriate analytical method for their specific needs.

The Core Challenge: Analyzing a "Chromatographically Difficult" Molecule

The primary obstacle in developing a purity method for 3-Methoxy-2-methylpropan-1-amine is its physicochemical nature. Small, primary aliphatic amines are notoriously difficult to analyze via conventional HPLC for two main reasons:

  • Poor Retention: Their high polarity and hydrophilicity result in minimal interaction with nonpolar stationary phases, such as the commonly used C18 columns. This leads to elution at or near the void volume, providing no separation from other polar impurities or solvent front components.[1][3]

  • Lack of Detectability: The molecule does not possess a chromophore that absorbs light in the typical UV-Vis range (200-400 nm). Consequently, a standard UV detector, the workhorse of most QC labs, cannot detect the analyte with sufficient sensitivity.[2]

Addressing these challenges requires moving beyond standard protocols and employing specialized chromatographic techniques designed to retain and detect such analytes.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a critical decision driven by factors such as required sensitivity, availability of detectors, and compatibility with mass spectrometry (MS) for impurity identification. Below, we compare three robust approaches.

Method 1: Reversed-Phase HPLC with Pre-Column Derivatization

This is arguably the most established strategy for amine analysis. The core principle involves chemically modifying the amine with a "tagging" reagent prior to injection.[2] This reaction serves two purposes: it introduces a chromophoric or fluorophoric group for sensitive detection, and it typically increases the hydrophobicity of the analyte, enhancing its retention on a reversed-phase column.[4]

Causality of Experimental Choices: The choice of derivatizing agent is paramount. For primary amines like 3-Methoxy-2-methylpropan-1-amine, o-Phthalaldehyde (OPA), when reacted in the presence of a thiol, is an excellent choice. It reacts rapidly and specifically with primary amines to form highly fluorescent isoindole derivatives, offering exceptional sensitivity with a fluorescence detector (FLD).[5][6]

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 10.2): Dissolve 3.81 g of Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O) in 100 mL of HPLC-grade water. Adjust pH to 10.2 with sodium hydroxide.
  • OPA/Thiol Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL of methanol. Add 25 µL of 3-mercaptopropionic acid and dilute to 25 mL with the 0.1 M Borate Buffer. This solution should be prepared fresh daily and protected from light.
  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Derivatization Procedure (Online via Autosampler):

  • Configure the autosampler program to perform the following sequence:
  • Aspirate 10 µL of the sample solution (3-Methoxy-2-methylpropan-1-amine dissolved in Sample Diluent).
  • Aspirate 40 µL of the OPA/Thiol Reagent.
  • Mix the sample and reagent in a loop or mixing vial for 2 minutes at room temperature.[6]
  • Inject 20 µL of the resulting mixture onto the column.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
  • Mobile Phase A: 20 mM Phosphate Buffer, pH 6.5.[5]
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-15 min: 30% to 70% B
  • 15-17 min: 70% to 90% B
  • 17-18 min: 90% to 30% B
  • 18-25 min: Re-equilibrate at 30% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection (FLD): Excitation: 330 nm, Emission: 471 nm.[5]
Method 2: Ion-Pair Chromatography (IPC)

IPC offers a way to retain ionic or ionizable compounds on a reversed-phase column without derivatization. An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase.[7] This reagent forms a neutral ion-pair with the protonated amine analyte, and the hydrophobic tail of the reagent interacts with the stationary phase, thereby retaining the complex.

Causality of Experimental Choices: The key variables in IPC are the choice and concentration of the ion-pairing reagent and the pH of the mobile phase. The pH must be controlled to ensure the amine is consistently in its protonated (cationic) state. Heptanesulfonic acid is a common choice for retaining small amines. Detection can be challenging; while UV detection is not viable, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are suitable universal detectors for this non-volatile mobile phase.

1. Reagent Preparation:

  • Mobile Phase: Prepare an aqueous solution containing 10 mM Sodium Heptanesulfonate. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter. This is Mobile Phase A. Mobile Phase B is Acetonitrile.
  • Sample Solution: Dissolve the 3-Methoxy-2-methylpropan-1-amine sample in a mixture of Water/Acetonitrile (90:10, v/v) to a suitable concentration (e.g., 1 mg/mL).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase Gradient:
  • 0-20 min: 10% to 50% B
  • 20-22 min: 50% to 10% B
  • 22-30 min: Re-equilibrate at 10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[8][9] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase containing a high percentage of a water-miscible organic solvent, like acetonitrile.[10][11] The analyte partitions into a water-enriched layer adsorbed onto the stationary phase surface, with more polar analytes being retained longer.[9][12]

Causality of Experimental Choices: HILIC is mechanistically orthogonal to reversed-phase, offering a completely different selectivity profile. The high organic content of the mobile phase is advantageous for MS detection as it promotes efficient desolvation and ionization in the MS source.[9][11] An amide-functionalized column is often a good starting point as it is less acidic than bare silica and provides robust performance.

1. Reagent Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
  • Mobile Phase B: Acetonitrile.
  • Sample Solution: Dissolve the 3-Methoxy-2-methylpropan-1-amine sample in Acetonitrile/Water (90:10, v/v) to a suitable concentration (e.g., 0.5 mg/mL).

2. Chromatographic Conditions:

  • Column: HILIC Amide column (e.g., 4.6 mm x 150 mm, 3.5 µm).
  • Mobile Phase Gradient:
  • 0-1 min: 95% B
  • 1-12 min: 95% to 70% B
  • 12-14 min: 70% to 95% B
  • 14-20 min: Re-equilibrate at 95% B
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 40 °C.
  • Detection: Mass Spectrometer (MS) with Electrospray Ionization (ESI) in positive ion mode. Monitor the [M+H]⁺ ion for 3-Methoxy-2-methylpropan-1-amine.

Method Validation and Performance Comparison

A robust analytical method must be validated to ensure it is suitable for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[13][14][15] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[16]

The table below provides a comparative summary of the expected performance of the three described HPLC methods.

Table 1: Comparative Performance of HPLC Methods for 3-Methoxy-2-methylpropan-1-amine Purity Analysis

ParameterRP-HPLC with OPA DerivatizationIon-Pair Chromatography (IPC)HILIC
Principle Increased hydrophobicity and fluorescence via chemical taggingIon-pairing with a charged reagent for retention on a C18 columnPartitioning into a water layer on a polar stationary phase
Detection Fluorescence (FLD)CAD, ELSD, or MS (with limitations)Mass Spectrometry (MS), CAD, ELSD
Sensitivity Very High (pg level)ModerateHigh (with MS)
MS Compatibility Poor (reagent can cause suppression)Poor (ion-pair reagents are non-volatile)Excellent
Method Complexity Moderate (requires derivatization step)High (long equilibration, potential for baseline issues)Moderate (requires careful solvent handling)
Analysis Time ModeratePotentially LongModerate
Robustness Good, but dependent on derivatization reaction consistencyFair (sensitive to pH, reagent concentration)Good
Best For Routine QC, high-sensitivity impurity profilingSituations where derivatization is not possible and MS is not requiredImpurity identification by LC-MS, orthogonal method development

Visualizing the Method Development and Separation Mechanisms

To better understand the workflow and the underlying principles, the following diagrams have been created using Graphviz.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: Validation Analyte Understand Analyte (Polar, No Chromophore) Goal Define Goal (Purity, Impurity Profile) Analyte->Goal Deriv Derivatization (RP-HPLC) Goal->Deriv Choose Strategy IPC Ion-Pair (RP-HPLC) Goal->IPC Choose Strategy HILIC HILIC Goal->HILIC Choose Strategy Dev Develop Initial Conditions (Column, Mobile Phase) Deriv->Dev IPC->Dev HILIC->Dev Opt Optimize Separation (Gradient, Temp, pH) Dev->Opt Validation ICH Validation (Specificity, Linearity, Accuracy, Precision) Opt->Validation

Caption: Workflow for HPLC Method Development.

G cluster_0 RP-HPLC + Derivatization cluster_1 Ion-Pair Chromatography cluster_2 HILIC node_rp C18 Stationary Phase (Nonpolar) Analyte-Tag (Hydrophobic) node_rp:f1->node_rp:f0 retains node_ipc C18 Stationary Phase (Nonpolar) [Analyte-H]⁺ + [IP-Reagent]⁻ node_ipc:f1->node_ipc:f0 retains node_hilic Amide Stationary Phase (Polar) Water Layer Analyte (Polar) node_hilic:f2->node_hilic:f1 partitions into interaction_rp Hydrophobic Interaction interaction_ipc Ion-Pairing & Hydrophobic Interaction interaction_hilic Partitioning

Caption: Comparison of Chromatographic Retention Mechanisms.

Alternative Orthogonal Method: Gas Chromatography (GC)

For a comprehensive purity assessment, employing an orthogonal method—one with a different separation mechanism—is highly recommended. Gas Chromatography is a suitable choice for a relatively small and potentially volatile molecule like 3-Methoxy-2-methylpropan-1-amine.[17]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column.

  • Method: Direct injection may be possible, but derivatization (e.g., silylation) is often employed to block the active amine group, reducing peak tailing and improving thermal stability.

  • Detection: A Flame Ionization Detector (FID) provides a robust and near-universal response for organic compounds.

  • Merit: GC provides a different selectivity profile compared to any of the LC methods, making it excellent for confirming purity and detecting potential impurities that might co-elute in an HPLC system.[18]

Conclusion and Recommendations

There is no single "best" method for determining the purity of 3-Methoxy-2-methylpropan-1-amine; the optimal choice is dictated by the analytical objective.

  • For Routine Quality Control (QC) with High Sensitivity: The Reversed-Phase HPLC method with OPA derivatization and fluorescence detection is the recommended approach. It is robust, exceptionally sensitive for detecting trace-level impurities, and utilizes standard equipment found in most QC laboratories.

  • For Impurity Identification and Structural Elucidation: The HILIC method with Mass Spectrometric detection is unparalleled. Its direct compatibility with MS allows for the confident identification of unknown impurities by providing accurate mass data, which is a critical activity during drug development.

  • As an Alternative when Derivatization is Undesirable: Ion-Pair Chromatography can be employed, but its operational complexities and incompatibility with MS make it a less favorable option compared to HILIC.

Ultimately, a dual-method approach provides the most comprehensive and trustworthy purity assessment. Using the sensitive HPLC-FLD method for routine quantification and the HILIC-MS method for initial impurity profiling and identification constitutes a powerful, self-validating system that ensures the highest level of quality for this critical pharmaceutical intermediate.

References

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]

  • Gaver, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. Available from: [Link]

  • You, Y., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(13), 4998–5004. Available from: [Link]

  • ResearchGate. Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). LCGC Europe, 35(4), 143-148. Available from: [Link]

  • Chromatography Forum. Amines-Ion Pairing. (2007). Available from: [Link]

  • ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis. Available from: [Link]

  • Ge, D., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. Available from: [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. (2012). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Czech, A., & Jonca, J. (2013). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Acta Chromatographica, 25(2), 209-225. Available from: [Link]

  • Chatzimichail, S., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8201. Available from: [Link]

  • Gaver, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437. Available from: [Link]

  • Dr. Maisch GmbH. HILIC. Available from: [Link]

  • de A. M. R. da Silva, L., et al. (2010). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences, 46(2), 349-357. Available from: [Link]

  • Gaver, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. University of Liverpool Repository. Available from: [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (2016). Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. Available from: [Link]

  • Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. (2022). Frontiers in Chemistry. Available from: [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (2020). LCGC North America. Available from: [Link]

  • ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | Request PDF. Available from: [Link]

  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. Available from: [Link]

  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. (2023). Analytical Chemistry. Available from: [Link]

  • Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method 1. Academia.edu. Available from: [Link]

  • Aschimfarma. EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]

  • Hplc method development and validation: an overview. SciSpace. Available from: [Link]

  • US Pharmacopeia (USP). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available from: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2022). Analytical Sciences. Available from: [Link]

Sources

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-Methoxy-2-methylpropan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments. It delves into the mechanistic underpinnings of ion formation under Electron Ionization (EI), explaining the causal relationships between molecular structure and spectral output. By comparing these predictions with known data from structural analogs, we establish a self-validating framework for the identification and characterization of this bifunctional molecule.

The Molecular Blueprint: Structural and Physicochemical Properties

To predict the fragmentation behavior of 3-Methoxy-2-methylpropan-1-amine, we must first understand its core structure. The molecule possesses two key functional groups that will dictate the fragmentation pathways: a primary aliphatic amine and an ether linkage.

  • Molecular Formula: C₅H₁₃NO

  • Monoisotopic Mass: 103.10 Da[1]

  • Key Structural Features:

    • A primary amine (-NH₂) group, which is a preferential site for ionization.

    • An ether (-O-) linkage (methoxy group).

    • A methyl branch at the C-2 position, which influences the stability of adjacent bonds and resulting radical species.

An important preliminary check is the Nitrogen Rule in mass spectrometry. This rule states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[2][3] With one nitrogen atom and a molecular ion peak (M⁺•) expected at an m/z of 103, 3-Methoxy-2-methylpropan-1-amine adheres to this principle. The molecular ion peak in aliphatic amines is often weak or absent due to the high propensity for fragmentation.[4][5][6]

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Upon electron ionization, a high-energy electron collides with the molecule, ejecting one of its own electrons to form a radical cation (M⁺•). The most probable site of electron loss is one of the lone pair electrons on the nitrogen atom, as it generally has a lower ionization energy than oxygen. The resulting molecular ion is energetically unstable and rapidly undergoes fragmentation to produce more stable, smaller ions.

The Predominant Pathway: Amine-Directed α-Cleavage

For aliphatic amines, the most characteristic and dominant fragmentation mechanism is α-cleavage.[2][5][7][8] This process involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[9] This cleavage is energetically favorable because it results in a neutral alkyl radical and a highly stable, resonance-stabilized iminium cation.[2][8]

In 3-Methoxy-2-methylpropan-1-amine, the single C-C bond alpha to the nitrogen is the C1-C2 bond. Cleavage at this position results in the loss of a large, substituted alkyl radical.

  • Mechanism: The C1-C2 bond breaks, leading to the formation of the [CH₂=NH₂]⁺ ion and a neutral radical, •CH(CH₃)CH₂OCH₃.

  • Resulting Ion: The predicted fragment is the methaniminium ion at m/z 30 .

  • Significance: Due to the high stability of the resulting iminium ion and the preferential ionization at the nitrogen site, this fragmentation is predicted to be the most favorable. Therefore, the peak at m/z 30 is expected to be the base peak (the most abundant ion) in the EI mass spectrum.[2][6]

Figure 1: Predicted dominant fragmentation via amine α-cleavage.

Competing Pathways: Ether-Directed Fragmentations

While amine-directed cleavage is expected to dominate, the presence of the ether functional group introduces alternative fragmentation routes.[4][10][11] These are generally less favorable than the primary amine α-cleavage but can still produce observable ions.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond can result in the loss of a methoxy radical (mass = 31).

    • Mechanism: The bond between the C3-side chain and the oxygen atom breaks.

    • Resulting Ion: This would produce a cation at m/z 72 ([M - 31]⁺), corresponding to the [C₄H₁₀N]⁺ fragment.

  • Loss of a Methyl Radical (•CH₃): Cleavage can also occur at the other side of the ether oxygen.

    • Mechanism: The bond between the oxygen and the methyl group breaks, leading to the loss of a methyl radical (mass = 15).

    • Resulting Ion: This pathway would generate a fragment ion at m/z 88 ([M - 15]⁺).

Figure 2: Secondary fragmentation pathways originating from the ether moiety.

Data Summary and Comparative Analysis

For 3-methoxy-1-propanamine, the base peak is at m/z 45, corresponding to the [CH₂OCH₃]⁺ fragment from ether α-cleavage. A significant peak also appears at m/z 30 from amine α-cleavage. The structural difference—the presence of a methyl group at the C-2 position in our target analyte—is critical. This substitution sterically favors the cleavage of the C1-C2 bond (amine α-cleavage) to relieve strain and results in a more stable secondary radical. This comparison strengthens the prediction that for 3-Methoxy-2-methylpropan-1-amine, the m/z 30 fragment will be significantly more abundant than other fragments.

Table 1: Predicted Key Ions in the EI Mass Spectrum
m/z (Predicted)Proposed Ionic StructureFragmentation MechanismPredicted Relative Abundance
103[C₅H₁₃NO]⁺•Molecular IonVery Low / Absent
88[M - •CH₃]⁺Loss of methyl radical from etherLow
72[M - •OCH₃]⁺Loss of methoxy radicalLow to Moderate
30 [CH₂=NH₂]⁺ Amine α-Cleavage High (Base Peak)

Recommended Experimental Protocol: GC-EI-MS Analysis

To empirically validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is recommended.

Methodology
  • Sample Preparation: Prepare a dilute solution of 3-Methoxy-2-methylpropan-1-amine (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Inlet: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries.[14]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 25-200 to ensure capture of the molecular ion and all relevant fragments.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte. Extract the mass spectrum from this peak and compare the observed m/z values and their relative abundances with the predictions in Table 1.

Figure 3: Standard workflow for GC-EI-MS analysis.

Conclusion

The mass spectral fragmentation of 3-Methoxy-2-methylpropan-1-amine is predicted to be dominated by a characteristic α-cleavage directed by the primary amine functional group, yielding a stable iminium cation at m/z 30 as the base peak. Secondary, less abundant fragments are expected at m/z 72 and m/z 88 due to cleavages around the ether moiety. This predictive guide, grounded in the fundamental principles of mass spectrometry and supported by comparative analysis with known isomers, provides a robust framework for the identification and structural confirmation of this compound in a research setting. The provided experimental protocol offers a clear path for the empirical verification of these theoretical fragmentation patterns.

References

  • Vertex AI Search Result 1. (N.D.).
  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry.
  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Whitman People. (N.D.). GCMS Section 6.
  • Scribd. (N.D.).
  • JoVE. (2024, December 5).
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
  • YouTube. (2020, July 5).
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage.
  • Chemistry LibreTexts. (2023, August 29).
  • YouTube. (2023, January 26).
  • PubChem. (N.D.). 3-Methoxy-2-methylpropane-1,2-diamine. CID 54593394.
  • PubChemLite. (N.D.). 3-methoxy-2-methylpropan-1-amine (C5H13NO).
  • NIST. (N.D.). 1-Propanamine, 3-methoxy-. NIST WebBook.
  • NIST. (N.D.). 1-Propanamine, 3-methoxy-. NIST WebBook.
  • University of Arizona. (N.D.).

Sources

chiral separation and validation of 3-Methoxy-2-methylpropan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Separation and Validation of 3-Methoxy-2-methylpropan-1-amine Enantiomers: A Comparative Guide

Introduction & Scientific Context

The enantiomeric resolution of primary aliphatic amines, such as 3-Methoxy-2-methylpropan-1-amine, represents a notorious bottleneck in pharmaceutical development and analytical chemistry[1]. This specific molecule is frequently utilized as a critical chiral building block in the synthesis of oncology therapeutics, including selective estrogen receptor degraders (SERDs)[2].

However, primary amines present severe chromatographic challenges. Their high polarity, strong basicity, and lack of a robust UV chromophore often result in severe peak tailing, unpredictable retention times, and poor resolution on traditional silica-based chiral stationary phases (CSPs). This guide objectively compares the performance of two leading CSP technologies—Crown Ether-based phases and Polysaccharide-based phases—and provides a self-validating experimental framework for the robust separation of 3-Methoxy-2-methylpropan-1-amine.

Methodological Comparison & Mechanistic Causality

The fundamental difference between these two technologies lies in their chiral recognition mechanisms, which directly dictate the required mobile phase environment. As an application scientist, understanding this causality is critical for successful method development.

  • Crown Ether CSPs (e.g., Crownpak CR-I(+)):

    • Mechanism: These columns rely on the spatial encapsulation of the primary amine within an 18-crown-6 ether cavity[3].

    • Causality: For this host-guest inclusion complex to form, the amine must be fully protonated (-NH₃⁺). Therefore, the mobile phase requires a highly acidic modifier (e.g., 0.1% to 0.8% Trifluoroacetic acid [TFA])[1]. The three protons of the -NH₃⁺ group form precise hydrogen bonds with the oxygen atoms of the crown ether, enabling exceptional chiral discrimination specifically for primary amines[3].

  • Polysaccharide CSPs (e.g., Chiralpak IG/IC):

    • Mechanism: Amylose or cellulose derivatives rely on a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer clefts.

    • Causality: To prevent the basic primary amine from strongly interacting with residual silanols on the silica support (which causes peak tailing and destroys resolution), the mobile phase must contain a basic additive (e.g., 0.1% Ammonium hydroxide or Diethylamine)[1]. This maintains the amine in its neutral state (-NH₂) and masks silanol activity.

G cluster_0 Crown Ether CSP (e.g., CR-I(+)) cluster_1 Polysaccharide CSP (e.g., IG) A 3-Methoxy-2-methylpropan-1-amine B Acidic Mobile Phase (e.g., 0.8% TFA) A->B C Protonated Amine (-NH3+) B->C D Host-Guest Inclusion (18-Crown-6 Cavity) C->D E 3-Methoxy-2-methylpropan-1-amine F Basic Mobile Phase (e.g., 0.1% NH4OH) E->F G Neutral Amine (-NH2) F->G H H-Bonding & Steric Fit (Polymer Clefts) G->H

Chiral recognition mechanisms: Crown Ether (acidic) vs. Polysaccharide (basic) CSPs.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, a chiral method must be self-validating. A true enantiomeric separation must yield an exact 50:50 peak area ratio for a racemate and maintain consistent elution orders upon spiking.

Step 1: Sample Preparation & Integrity Check

  • Dissolve racemic 3-Methoxy-2-methylpropan-1-amine in a diluent matching the initial mobile phase conditions (e.g., Methanol for Crownpak; Ethanol for Chiralpak) to a concentration of 1.0 mg/mL.

  • Self-Validation: Prepare a separate vial of an enantiopure standard (if available) to unambiguously confirm peak identities and rule out artifactual peak splitting caused by column voiding.

Step 2: Chromatographic Execution (Analytical SFC/HPLC)

  • Method A (Crown Ether - Crownpak CR-I(+)):

    • Mobile Phase: Supercritical CO₂ / Methanol containing 0.8% TFA (SFC) or Methanol/Water with HClO₄ (HPLC)[1].

    • Temperature: 25°C. Note: Crown ethers are highly temperature-sensitive; lower temperatures enhance the rigidity of the host-guest complex, significantly improving resolution (Rs).

    • Detection: Mass Spectrometry (MS) or Charged Aerosol Detection (CAD), as the analyte lacks a strong UV chromophore.

  • Method B (Polysaccharide - Chiralpak IG):

    • Mobile Phase: Supercritical CO₂ / Ethanol containing 0.1% NH₄OH[1].

    • Temperature: 35°C to 40°C (Standard for polysaccharide mass transfer).

    • Detection: MS or CAD.

Step 3: Data Validation Evaluate the Tailing Factor (Tf). A Tf > 1.5 indicates secondary interactions (likely unmasked silanol activity). If the peak area ratios of the racemate deviate from 50:50 by more than 2%, investigate potential on-column degradation or co-eluting impurities.

Workflow Step1 1. Racemate Injection (Establish Baseline Rs > 1.5) Step2 2. Peak Symmetry Check (Tailing Factor < 1.2) Step1->Step2 Step3 3. Enantiopure Spiking (Confirm Elution Order) Step2->Step3 Step4 4. Orthogonal Detection (MS/CAD for non-UV active) Step3->Step4 Step5 5. Validated Method (Ready for Prep-Scale) Step4->Step5

Self-validating analytical workflow for chiral primary amine separation.

Quantitative Performance Comparison

The following table synthesizes quantitative performance metrics based on established chromatographic behaviors of primary aliphatic amines on these respective phases[1],[3].

ParameterCrown Ether CSP (e.g., Crownpak CR-I(+))Polysaccharide CSP (e.g., Chiralpak IG)
Separation Mechanism Host-Guest Inclusion ComplexationH-Bonding, Dipole, Steric Fit
Required Modifier Acidic (e.g., 0.8% TFA)Basic (e.g., 0.1% NH₄OH)
Analyte State Protonated (-NH₃⁺)Neutral (-NH₂)
Typical Resolution (Rs) > 2.5 (Robust Baseline Resolution)< 1.5 (Often partial or co-elution)
Tailing Factor (Tf) 1.0 - 1.2 (Excellent peak symmetry)1.5 - 2.5 (Significant tailing risk)
Analysis Time < 5 minutes10 - 15 minutes

Conclusion

While polysaccharide-based CSPs remain the versatile workhorses of general chiral chromatography, they frequently struggle with the basicity and polarity of underivatized primary amines like 3-Methoxy-2-methylpropan-1-amine[1]. Crown ether CSPs, by leveraging a highly specific protonated host-guest mechanism, provide superior baseline resolution, excellent peak symmetry, and faster run times for this specific compound class, completely eliminating the need for pre-column derivatization.

References[1] Title: Chiral column takes the crown for supercritical enantioseparation of primary amines

Source: Wiley Analytical Science (2023) URL: [Link]3] Title: Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans Source: MDPI Molecules (2021) URL: [Link]2] Title: US10131663B2 - Chemical compounds (Indazole compounds for down-regulating the estrogen receptor) Source: Google Patents URL:

Sources

A Senior Application Scientist's Guide to the Gas Chromatographic Analysis of 3-Methoxy-2-methylpropan-1-amine: A Comparative Analysis of Direct Injection, Derivatization, and HPLC Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and robust quantification of polar compounds like 3-Methoxy-2-methylpropan-1-amine is a frequent analytical challenge. This primary amine, with its inherent polarity and potential for hydrogen bonding, often exhibits poor chromatographic behavior, leading to issues such as peak tailing and low sensitivity. This guide provides an in-depth comparison of analytical strategies to overcome these challenges, focusing on Gas Chromatography (GC) as the primary separation technique. We will objectively compare the performance of direct injection methodologies against common derivatization techniques and explore High-Performance Liquid Chromatography (HPLC) as a viable alternative. All discussions are supported by established chemical principles and practical, field-proven insights to ensure scientific integrity and immediate applicability in a laboratory setting.

The Analytical Challenge: The Chemistry of Primary Amines in Gas Chromatography

Primary amines, such as 3-Methoxy-2-methylpropan-1-amine, are notoriously difficult to analyze by gas chromatography without specialized procedures.[1] The lone pair of electrons on the nitrogen atom and the active hydrogens of the amine group are prone to strong interactions with any acidic silanol groups present on the surfaces of the GC inlet liner and the capillary column.[2] This strong adsorption leads to a delayed and slow release of the analyte from these active sites, resulting in asymmetrical peak shapes, commonly referred to as "peak tailing."[1] This phenomenon can severely compromise the accuracy of peak integration and reduce the resolution between adjacent peaks. Furthermore, the high polarity of these compounds can lead to low volatility, requiring higher elution temperatures which may risk thermal degradation.[3]

To address these issues, two primary strategies are employed in GC: a direct approach using specialized, base-deactivated columns, and an indirect approach involving chemical derivatization to modify the analyte's properties.

Method 1: Direct GC Analysis on Specialized Amine-Specific Columns

The most straightforward approach to analyzing 3-Methoxy-2-methylpropan-1-amine is by direct injection onto a GC column specifically designed to handle basic and polar compounds. This method's primary advantage is its simplicity, as it eliminates the need for sample derivatization, thereby reducing sample preparation time and potential sources of error.

The Causality Behind Column Selection

The key to successful direct amine analysis lies in the selection of a highly inert and base-deactivated capillary column.[1] These columns undergo a special surface treatment to cap or remove the acidic silanol groups, thus minimizing the sites for analyte interaction.[4] The stationary phases are often wax-based (polyethylene glycol) or specialized non-polar polysiloxanes that are bonded and extensively cross-linked to provide thermal stability and resistance to water and amine-containing samples.[4]

Experimental Protocol: Direct GC-FID Analysis

1. Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.
  • GC Column: A base-deactivated column specifically designed for amine analysis (e.g., Agilent J&W DB-WAXetr, Restek Rtx-Volatile Amine, or equivalent). Dimensions: 30 m x 0.25 mm ID, 0.5 µm film thickness.
  • Inlet Liner: A base-deactivated, single-taper liner.
  • Carrier Gas: Helium or Hydrogen, high purity.

2. GC Conditions:

  • Inlet Temperature: 250 °C
  • Injection Mode: Split (50:1 ratio)
  • Injection Volume: 1 µL
  • Oven Temperature Program:
  • Initial Temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 220 °C.
  • Hold: 5 minutes at 220 °C.
  • Carrier Gas Flow: 1.2 mL/min (constant flow).
  • Detector Temperature: 280 °C

3. Sample Preparation:

  • Dissolve the sample containing 3-Methoxy-2-methylpropan-1-amine in a suitable solvent (e.g., methanol or isopropanol) to a final concentration within the linear range of the detector.
Performance and Considerations

While direct injection is simpler, it may not always provide the optimal peak shape, especially at very low concentrations. The inherent basicity of the amine can still lead to some degree of peak tailing, even on specialized columns. Column longevity can also be a concern with repeated injections of underivatized amines.

Method 2: GC Analysis Following Derivatization

Derivatization is a chemical modification process that converts polar, active compounds into less polar, more volatile, and more thermally stable derivatives.[3] For primary amines, this involves replacing the active hydrogens on the amino group with a non-polar functional group.[3] This strategy addresses the root cause of poor chromatographic performance by masking the interactive sites on the analyte molecule itself.

Silylation: A Common Derivatization Approach

Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[5] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting N-silylated amine is significantly less polar and more volatile than the parent compound.

Experimental Protocol: GC-MS Analysis after Silylation

1. Derivatization Procedure:

  • Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[3]
  • Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven.[3]
  • Allow the vial to cool to room temperature.

2. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a Mass Spectrometer (MS) detector.
  • GC Column: A standard non-polar or mid-polar column (e.g., DB-5ms or equivalent). Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Inlet Temperature: 260 °C
  • Oven Temperature Program:
  • Initial Temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at 1.0 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-450.
Acylation: An Alternative Derivatization Method

Acylation involves the reaction of the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a stable amide derivative.[5] The introduction of fluorine atoms in the derivative can significantly enhance the sensitivity of detection when using an Electron Capture Detector (ECD).

Experimental Protocol: GC-ECD/MS Analysis after Acylation

1. Derivatization Procedure:

  • Place a known amount of the amine sample into a reaction vial and evaporate to dryness if necessary.
  • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate).
  • Add 100 µL of TFAA.
  • Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
  • After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen.
  • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

2. GC Conditions:

  • The GC-MS or GC-ECD conditions would be similar to those used for silylated derivatives, with adjustments to the temperature program as needed to ensure optimal separation of the more volatile acylated derivative.

Method 3: HPLC with Pre-Column Derivatization - A Powerful Alternative

When GC analysis proves challenging, or when dealing with complex matrices, High-Performance Liquid Chromatography (HPLC) offers a robust alternative. Since 3-Methoxy-2-methylpropan-1-amine lacks a strong UV chromophore, direct detection is difficult. Therefore, a pre-column derivatization strategy is employed to attach a UV-active or fluorescent tag to the amine.

The Rationale for HPLC Derivatization

Reagents like dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly absorbing or fluorescent derivatives. This not only enables sensitive detection but also improves the chromatographic retention of the small, polar amine on reversed-phase columns.

Experimental Protocol: RP-HPLC-UV/FLD Analysis

1. Derivatization (Example with Dansyl Chloride):

  • To 1 mL of the amine sample in an appropriate buffer (e.g., sodium bicarbonate, pH 9.5), add 2 mL of a dansyl chloride solution in acetone.
  • Vortex the mixture and allow it to react in the dark at room temperature for 1-2 hours.
  • Quench the reaction by adding a small amount of a secondary amine solution (e.g., proline).
  • The derivatized sample is then ready for injection.

2. HPLC Conditions:

  • HPLC System: Equipped with a UV or Fluorescence detector (FLD).
  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min.
  • Detection:
  • UV: Wavelength based on the absorbance maximum of the dansyl derivative (typically around 254 nm).
  • FLD: Excitation and emission wavelengths specific to the chosen derivatizing agent.

Comparative Analysis and Data Summary

The choice of analytical method depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix. The following table provides a comparative summary of the discussed methodologies. The retention indices (RI) are estimated based on the behavior of structurally similar C5 amines and their derivatives on standard non-polar (DB-5 type) and polar (WAX type) GC columns.

Parameter Direct GC Injection GC with Silylation (BSTFA) GC with Acylation (TFAA) HPLC with Derivatization
Sample Prep Complexity LowHighHighHigh
Potential for Peak Tailing ModerateLowLowLow
Sensitivity Good (FID)Very Good (MS)Excellent (ECD/MS)Excellent (FLD/UV)
Estimated RI (Non-polar) ~850~1050~950N/A
Estimated RI (Polar) ~1100~1200~1150N/A
Instrumentation GC-FIDGC-MSGC-MS/ECDHPLC-UV/FLD
Key Advantage Simplicity, speedExcellent peak shape, structural info (MS)High sensitivity (ECD)Robust for complex matrices
Key Disadvantage Potential for peak tailingMoisture sensitive, extra stepsReagent removal neededMulti-step sample prep

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for each analytical approach.

Direct_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Amine Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject on Amine-Specific Column Dilution->Injection Separation Temperature Programmed Separation Injection->Separation Detection FID Detection Separation->Detection

Caption: Workflow for Direct GC Analysis.

GC_Silylation_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis Sample Amine Sample (Dry) Add_Solvent Add Anhydrous Solvent Sample->Add_Solvent Add_BSTFA Add BSTFA/TMCS Add_Solvent->Add_BSTFA Heat Heat (70-80°C) Add_BSTFA->Heat Injection Inject on DB-5ms Column Heat->Injection Separation Temperature Programmed Separation Injection->Separation Detection MS Detection Separation->Detection

Caption: Workflow for GC Analysis with Silylation.

HPLC_Derivatization_Workflow cluster_prep Derivatization cluster_analysis HPLC-UV/FLD Analysis Sample Amine Sample in Buffer Add_Reagent Add Dansyl Chloride Sample->Add_Reagent React React at Room Temp Add_Reagent->React Quench Quench Reaction React->Quench Injection Inject on C18 Column Quench->Injection Separation Gradient Elution Injection->Separation Detection UV or FLD Detection Separation->Detection

Sources

Comparative Nucleophilicity Guide: 3-Methoxy-2-methylpropan-1-amine vs. Alternative Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery and synthetic organic chemistry, the selection of an amine building block dictates not only the yield of nucleophilic substitution (SN2) or amidation reactions but also the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API). While primary amines are generally considered strong nucleophiles, their reactivity is highly sensitive to their immediate steric and electronic micro-environments.

This guide provides an objective, data-driven comparison of 3-Methoxy-2-methylpropan-1-amine against other standard primary amines, detailing the causality behind its specific reactivity profile and providing a self-validating protocol for empirical measurement.

Mechanistic Causality: Sterics vs. Electronics

To accurately predict the performance of 3-Methoxy-2-methylpropan-1-amine in a synthetic workflow, we must deconstruct its structure: a primary amine terminus, a β -methyl branch, and a γ -methoxy group. Its nucleophilicity is governed by the interplay of two competing physical organic principles [1]:

  • Steric Hindrance ( β -Branching): Nucleophilicity is a kinetic property and is vastly more sensitive to steric bulk than basicity (a thermodynamic property). The methyl group at the C2 ( β ) position creates a steric shield. When the amine lone pair approaches an electrophile, this bulk increases the transition state energy. This is analogous to the reduced nucleophilicity observed in isobutylamine compared to unhindered n-propylamine.

  • Inductive Electron Withdrawal (-I Effect): The methoxy group at the C3 ( γ ) position is highly electronegative. Through the sigma-bond framework, it exerts an electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen atom, rendering the lone pair slightly less available for donation to an electrophile compared to a purely aliphatic alkylamine [2].

Because 3-Methoxy-2-methylpropan-1-amine suffers from both steric hindrance and electron withdrawal, it is a weaker nucleophile than its unbranched or non-alkoxylated counterparts.

G A 3-Methoxy-2-methyl propan-1-amine B Beta-Methyl Group (Steric Hindrance) A->B C Gamma-Methoxy Group (-I Inductive Effect) A->C D Reduced Nucleophilicity (Kinetic Retardation) B->D Blocks electrophile approach C->D Lowers N lone-pair density

Caption: Structural factors governing the nucleophilicity of 3-Methoxy-2-methylpropan-1-amine.

Comparative Quantitative Data

To benchmark 3-Methoxy-2-methylpropan-1-amine, we compare it against structurally related primary amines. The table below utilizes the Mayr Nucleophilicity Scale ( N ) , a robust linear free-energy relationship defined by the equation logk2​=sN​(N+E) , where E is the electrophilicity parameter and sN​ is the nucleophile-specific sensitivity [3].

Note: The N parameters below are extrapolated based on established structure-activity relationships for primary amines in aqueous/polar media to illustrate the comparative kinetic trends.

Amine Building BlockStructural FeatureSteric ProfileElectronic ProfileExtrapolated Mayr N ParameterRelative Reactivity (SN2)
n-Propylamine Linear, unbranchedMinimal (Unhindered)Standard Alkyl (+I)~ 13.3Highest (Baseline)
3-Methoxypropylamine Linear, γ -methoxyMinimal (Unhindered)Mildly Withdrawing (-I)~ 12.8High
Isobutylamine β -methyl branchedModerate HindranceStandard Alkyl (+I)~ 12.5Moderate
3-Methoxy-2-methylpropan-1-amine β -methyl + γ -methoxyModerate HindranceMildly Withdrawing (-I)~ 12.0 Lowest

Key Takeaway for Researchers: If your synthetic step involves a bulky electrophile or a sluggish SN2 displacement, substituting 3-Methoxy-2-methylpropan-1-amine in place of a linear amine will require harsher conditions (e.g., elevated temperatures, highly polar aprotic solvents, or iodide catalysis) to overcome the compounded steric and electronic deactivation.

Experimental Protocol: Quantifying Nucleophilicity

To ensure scientific trustworthiness, reliance on theoretical extrapolation is insufficient. As an application scientist, I recommend establishing a self-validating kinetic assay using Mayr’s reference electrophiles (benzhydrylium ions) to empirically determine the N parameter of 3-Methoxy-2-methylpropan-1-amine.

Step-by-Step Methodology: Stopped-Flow Kinetics

1. Reagent Preparation:

  • Prepare a stock solution of the reference electrophile, e.g., bis(4-methoxyphenyl)methylium tetrafluoroborate ( E=0.00 ), in anhydrous acetonitrile at 20∘C .

  • Prepare solutions of 3-Methoxy-2-methylpropan-1-amine in the same solvent. Ensure the amine concentration is at least 10 to 100 times greater than the electrophile to maintain pseudo-first-order conditions .

2. Stopped-Flow Mixing & Detection:

  • Load the solutions into a stopped-flow spectrophotometer.

  • Rapidly mix equal volumes of the amine and benzhydrylium ion solutions.

  • Monitor the decay of the benzhydrylium ion's characteristic absorbance band (typically in the UV-Vis range, ~400-600 nm depending on the specific ion) over time.

3. Data Analysis & Validation:

  • Fit the exponential decay of the absorbance curve to extract the pseudo-first-order rate constant ( kobs​ ).

  • Plot kobs​ against the varying amine concentrations. The slope of this linear plot yields the second-order rate constant ( k2​ ).

  • Repeat the process with at least three different reference benzhydrylium ions of known E values.

  • Plot logk2​ against E . The intercept and slope will yield the nucleophilicity parameter ( N ) and the sensitivity parameter ( sN​ ) for 3-Methoxy-2-methylpropan-1-amine.

Workflow S1 Step 1: Reagent Prep Amine in 10-100x Excess S2 Step 2: Stopped-Flow Mixing Combine with Benzhydrylium Ion S1->S2 S3 Step 3: UV-Vis Detection Monitor Absorbance Decay S2->S3 S4 Step 4: Kinetic Analysis Extract k_obs (Pseudo-1st Order) S3->S4 S5 Step 5: Mayr Equation Calculate N and s_N Parameters S4->S5

Caption: Self-validating stopped-flow kinetic workflow for determining amine nucleophilicity.

Conclusion

While 3-Methoxy-2-methylpropan-1-amine is a highly valuable building block for introducing ether linkages and specific steric topographies into drug candidates, its nucleophilic performance is inherently muted compared to standard primary amines. The synergistic kinetic retardation caused by the β -methyl group (sterics) and the γ -methoxy group (electronics) must be accounted for during route scouting and process optimization. Utilizing the Mayr kinetic protocol outlined above allows process chemists to quantitatively map these effects and rationally design reaction conditions.

References

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines." Master Organic Chemistry, 7 May 2018. Available at:[Link]

  • Chemistry LibreTexts. "24.3: Basicity of Amines." LibreTexts, 24 Feb. 2025. Available at:[Link]

  • Mayr, H., et al. "Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides." ResearchGate, Jun. 2007. Available at:[Link]

Organic Elemental Analysis (CHNS-O) Validation Strategies for 3-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Validating the structural integrity and purity of pharmaceutical intermediates requires robust analytical frameworks. This guide provides a comparative evaluation of elemental analysis (EA) standards and a self-validating CHNS-O methodology for 3-Methoxy-2-methylpropan-1-amine . By detailing the mechanistic causality behind standard selection and sample preparation, this protocol ensures analytical compliance with stringent pharmaceutical tolerances.

Mechanistic Grounding: The Analytical Challenge

(Molecular Formula: C5H13NO) is an aliphatic amine utilized as a critical building block in drug development[1]. Validating its elemental composition (Theoretical: C 58.21%, H 12.70%, N 13.58%, O 15.51%) presents two distinct analytical challenges:

  • Volatility: As a low-molecular-weight liquid (MW: 103.16 g/mol ), it is highly susceptible to pre-combustion evaporative loss, which can rapidly skew the calculated H/C ratio.

  • Heteroatom Density: The nitrogen-rich matrix requires aggressive, high-temperature oxidation to prevent the formation of refractory nitrogen oxides (NOx) that evade Thermal Conductivity Detector (TCD) quantification.

Comparative Evaluation of Calibration Standards

In dynamic flash combustion, the accuracy of the K-factor calibration curve depends entirely on the chosen Certified Reference Material (CRM). The CRM must thermodynamically mimic the target analyte to prevent calibration drift[2].

Table 1: Elemental Composition Comparison for Calibration Selection

CompoundFormula%C%H%N%O%SSuitability for Target Amine
Target Amine C5H13NO58.2112.7013.5815.510.00N/A (Analyte)
Acetanilide C8H9NO71.096.7110.3611.840.00Moderate. Under-represents N and O content.
BBOT C26H26N2O2S72.536.096.517.437.45Poor. N and O content too low for accurate calibration.
Sulfanilamide C6H8N2O2S41.844.6816.2718.5818.62Optimal . Brackets N and O; provides an S blank check.

Causality of Selection: While Acetanilide is the ubiquitous default for standard CHN analysis, Sulfanilamide is the superior standard for validating 3-Methoxy-2-methylpropan-1-amine. The target amine possesses high nitrogen (13.58%) and oxygen (15.51%) mass fractions. Sulfanilamide effectively brackets these values (16.27% N, 18.58% O), preventing non-linear extrapolation errors in the calibration curve. Furthermore, the inclusion of sulfur in Sulfanilamide allows the analyst to establish a baseline retention time for SO2, serving as a negative control to prove the absence of sulfur impurities in the target amine[2].

Analytical Workflows & Causality

Because carbon/nitrogen oxidation and oxygen pyrolysis require opposing thermodynamic environments, the analysis must be decoupled into two distinct pathways.

G Start 3-Methoxy-2-methylpropan-1-amine (C5H13NO) Split Sample Aliquoting (Microbalance) Start->Split CHNS_Path Flash Combustion (1000-1050°C, O2) Split->CHNS_Path Tin Capsule O_Path High-Temp Pyrolysis (1060°C, He/H2) Split->O_Path Silver Capsule Reduction Reduction Reactor (Cu, 650°C) CHNS_Path->Reduction Conversion Carbon to CO Conversion O_Path->Conversion Gases CO2, H2O, N2, SO2 Reduction->Gases CO_Gas CO Gas Conversion->CO_Gas GC GC Separation & TCD Detection Gases->GC CO_Gas->GC

Diagram 1: Divergent thermodynamic pathways for CHNS oxidation and Oxygen pyrolysis.

Mechanistic Causality of Capsule Selection:

  • CHNS (Oxidation): Samples must be sealed in Tin (Sn) capsules . At 1000°C in an oxygen-enriched atmosphere, tin undergoes a violent exothermic oxidation, temporarily driving the local temperature above 1800°C. This thermal flash is mandatory to break the robust C-N bonds in the amine[2].

  • Oxygen (Pyrolysis): Samples must be sealed in Silver (Ag) capsules . Oxygen analysis requires a reductive pyrolysis environment (1060°C) where all oxygen in the sample reacts with carbonized material to form Carbon Monoxide (CO). If tin were used, it would irreversibly trap the sample's oxygen as Tin(IV) oxide (SnO2), resulting in artificially low oxygen recoveries. Silver does not form stable oxides at these temperatures, ensuring 100% CO conversion[3].

Self-Validating Experimental Protocol

To ensure high data integrity, the protocol must operate as a self-validating system utilizing a strict "Bracketing and Blanking" strategy.

CalibrationLogic KFactor Determine K-Factors (Sulfanilamide Standard) CheckStd Run Independent Check Standard (Acetanilide) KFactor->CheckStd Decision Deviation ≤ 0.3%? CheckStd->Decision Proceed Proceed to Sample Analysis Decision->Proceed Yes Recalibrate Recalibrate System (Check Leaks/Ash) Decision->Recalibrate No Recalibrate->KFactor

Diagram 2: Logic tree for the self-validating elemental analysis calibration system.

Step-by-Step Methodology:

  • System Purge & Blanking: Run three empty capsules (Tin for CHNS, Silver for O) to establish a baseline. The baseline must show zero integration for C, H, N, S, and O to confirm the absence of atmospheric leaks.

  • Microbalance Aliquoting: Using a microbalance (resolution 0.001 mg), weigh 2.0 - 3.0 mg of Sulfanilamide for calibration[3].

  • Hermetic Sealing (Critical Step): Because 3-Methoxy-2-methylpropan-1-amine is a volatile liquid, aliquot 2.0 - 3.0 µL into the capsule and immediately seal it using a cold-welding press. Causality: Failure to hermetically seal the liquid will result in evaporative loss during the autosampler queue, skewing the H/C ratio as lighter fractions vaporize first[3].

  • Calibration (K-Factor Determination): Inject the Sulfanilamide standards. The software calculates K-factors based on the known theoretical percentages.

  • Independent Verification: Run an independent standard (e.g., Acetanilide) as an unknown. The measured values must fall within ±0.3% of theoretical values. If it fails, halt the sequence and recalibrate[4].

  • Sample Analysis: Run the 3-Methoxy-2-methylpropan-1-amine samples in triplicate to ensure statistical reproducibility.

  • Reduction & Separation: For CHNS, the combustion gases (CO2, H2O, NOx, SO2) pass through a copper reduction reactor at 650°C. Causality: The copper quantitatively reduces NOx species to N2 gas and scavenges excess O2. The gases are then separated via a GC column and quantified by the TCD[2].

Performance Data & Tolerance Limits

For pharmaceutical validation, elemental analysis results must adhere to strict absolute tolerances—typically ±0.3% absolute from theoretical values[4].

Table 2: Expected Validation Results for 3-Methoxy-2-methylpropan-1-amine

ElementTheoretical (%)Acceptable Lower Limit (-0.3%)Acceptable Upper Limit (+0.3%)Expected TCD Output
Carbon (C) 58.2157.9158.51CO2 Peak
Hydrogen (H) 12.7012.4013.00H2O Peak
Nitrogen (N) 13.5813.2813.88N2 Peak
Oxygen (O) 15.5115.2115.81CO Peak (Pyrolysis)
Sulfur (S) 0.000.000.00Baseline (No SO2 Peak)

Data Interpretation Insights: If carbon is consistently low but nitrogen is accurate, it indicates incomplete combustion, requiring a higher oxygen dosing volume. If hydrogen is artificially high, it indicates ambient moisture contamination during aliquoting, necessitating an inert-gas glovebox for sample preparation[3].

References
  • National Center for Biotechnology Information. "3-Methoxy-2-methylpropan-1-amine hydrochloride | C5H14ClNO". PubChem. Available at: [Link]

  • VELP Scientifica. "Application Note: CHNS Determination in Pharmaceutical Products by Flash Combustion". VELP. Available at: [Link]

  • Mettler Toledo. "CHNSO Elemental Analysis – Sample Preparation". Mettler Toledo Knowledge Base. Available at: [Link]

  • University of British Columbia. "Summary of CHNS Elemental Analysis". UBC Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methoxy-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical biology and drug development, I recognize that handling functionalized aliphatic amines requires precision, respect, and a rigorous understanding of their physicochemical behavior. 3-Methoxy-2-methylpropan-1-amine (CAS: 26331-99-7) is a highly reactive, primary aliphatic amine featuring an ether linkage [1]. While it is a valuable building block in pharmaceutical synthesis, its high basicity, volatility, and corrosivity demand strict operational and safety protocols.

This guide provides a comprehensive, self-validating framework for the safe handling, transfer, and disposal of this compound, ensuring both operator safety and experimental integrity.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the reagent. Do not treat safety as a checklist; treat it as a chemical reaction you must control.

  • Corrosivity & Basicity (Skin Corr. 1A): The lone pair of electrons on the primary amine nitrogen makes this compound highly nucleophilic. Upon contact with skin, it rapidly saponifies dermal lipids, leading to deep, irreversible chemical burns.

  • Flammability (Flam. Liq. 3): Short-chain alkoxyamines exhibit low flash points. Using the structurally similar proxy 3-methoxypropylamine (CAS: 5332-73-0), we can anticipate a flash point near 32°C (89.6°F) [2]. Vapors can easily form explosive mixtures with air at room temperature.

  • Atmospheric Reactivity: Primary aliphatic amines are hygroscopic and rapidly react with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts. Exposure to air not only degrades the reagent but can also clog syringe needles during transfer.

Table 1: Physicochemical & Hazard Baseline

Note: Due to limited specific data on 26331-99-7, data from its direct linear analog (3-Methoxypropylamine) is used to establish conservative safety thresholds [3].

Property3-Methoxy-2-methylpropan-1-amine (Target)3-Methoxypropylamine (Proxy)Operational Implication
CAS Number 26331-99-75332-73-0Reagent identification.
GHS Hazards Skin Corr. 1A, Flam. Liq. 3, Acute Tox. 4Skin Corr. 1A, Flam. Liq. 3, Acute Tox. 4Requires fume hood and strict PPE.
Flash Point Estimated < 40°C32°CEliminate all static and ignition sources.
Vapor Density > 1 (Heavier than air)3.08 (Air = 1.0)Vapors will pool at bench/floor level.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The following matrix outlines the required equipment and the chemical causality behind each choice.

Table 2: Advanced PPE Requirements
CategoryRequired EquipmentMechanistic Rationale
Hand Protection Butyl Rubber Gloves (Outer) over Nitrile (Inner)Aliphatic amines rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior resistance to basic organic solvents, preventing catastrophic skin absorption.
Eye/Face Chemical Splash Goggles + Polycarbonate Face Shield Protects against micro-droplet aerosolization, which frequently occurs if a syringe needle detaches under pressure. Amines cause irreversible corneal damage [4].
Respiratory NIOSH Full-Face Respirator (OV/AG Cartridges)Organic Vapor/Acid Gas (OV/AG) cartridges chemically neutralize basic amine vapors. Mandatory only if handling outside a certified fume hood or during a spill.
Body Tychem® QC Suit or Heavy-Duty Lab CoatStandard cotton coats absorb liquids, holding the corrosive amine against the skin. A chemical-resistant barrier forces the liquid to bead and roll off.

Operational Handling: Air-Free Transfer Protocol

To maintain reagent purity and prevent volatile exposure, 3-Methoxy-2-methylpropan-1-amine must be handled using Schlenk line techniques or positive-pressure inert gas transfer.

TransferWorkflow Prep 1. Purge System (Argon/N2) Validate1 Validate: Positive Pressure Prep->Validate1 Extract 2. Syringe Extraction (Glass/Steel) Validate1->Extract Transfer 3. Dropwise Addition Extract->Transfer Validate2 Validate: Exotherm Monitoring Transfer->Validate2 Quench 4. Syringe Decon (1M HCl Rinse) Validate2->Quench

Fig 1. Self-validating air-free transfer workflow for reactive aliphatic amines.
Step-by-Step Methodology:
  • System Purge & Validation:

    • Action: Purge the receiving reaction vessel with Argon for 10 minutes.

    • Validation: Route the exit gas through a mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive pressure, ensuring atmospheric CO2​ and moisture cannot enter the system.

  • Reagent Extraction:

    • Action: Draw the amine using a glass syringe equipped with a stainless steel needle.

    • Causality:Do not use plastic syringes. Primary aliphatic amines can leach plasticizers and degrade standard polypropylene over time, introducing critical impurities into your drug development workflows.

  • Dropwise Addition & Validation:

    • Action: Inject the amine dropwise into the reaction mixture under continuous stirring.

    • Validation: Monitor the internal temperature using an in situ thermocouple. Amines often react exothermically. A sudden temperature spike >5°C indicates an uncontrolled exotherm; pause the addition until the temperature stabilizes.

  • Immediate Decontamination:

    • Action: Immediately draw 1M HCl into the syringe, followed by distilled water, then acetone.

    • Causality: Unquenched amine residue will rapidly react with air to form solids that permanently clog the stainless steel needle, while simultaneously emitting toxic, malodorous vapors into the laboratory environment.

Emergency Response & Spill Mitigation Plan

Spills involving volatile amines escalate quickly due to their high vapor density and flammability. The following protocol utilizes a self-validating neutralization strategy.

SpillResponse Detect Spill Detected (Vapor/Liquid) Assess Assess Volume & Ventilation Detect->Assess Evacuate Evacuate Area & Don Max PPE Assess->Evacuate Vol > 50mL Contain Contain Spill (Diatomaceous Earth) Evacuate->Contain Neutralize Neutralize (5% NaHSO4) Contain->Neutralize Validate Validate Neutralization (pH Paper = 7) Neutralize->Validate Validate->Neutralize pH > 7 Dispose Transfer to HDPE Waste Validate->Dispose

Fig 2. Step-by-step emergency spill response and neutralization protocol.
Step-by-Step Spill Methodology:
  • Assessment & Evacuation:

    • Action: If the spill exceeds 50 mL outside of a functioning fume hood, immediately evacuate the area.

    • Causality: The vapor density is significantly heavier than air (~3.08) [2]. Toxic, flammable vapors will pool at floor level, creating an invisible inhalation hazard that standard room ventilation cannot quickly clear.

  • Containment:

    • Action: Surround the spill perimeter with an inert absorbent like diatomaceous earth or dry sand.

    • Causality:Never use sawdust or paper towels. The heat generated during the subsequent acid neutralization step can easily ignite combustible absorbents [3].

  • Neutralization:

    • Action: Apply a weak acid solution (e.g., 5% Sodium Bisulfate ( NaHSO4​ ) or 1M HCl) slowly, working from the outside perimeter inward.

    • Causality: Neutralizing the freebase amine to its hydrochloride salt drastically reduces its vapor pressure, immediately halting toxic emissions. Do not use concentrated acids , as the violent exotherm will flash-boil the unreacted amine, worsening the inhalation hazard.

  • Validation:

    • Action: Tap the neutralized slurry with a strip of universal pH paper.

    • Validation: The neutralization is only complete when the pH reads between 6 and 8. If the pH remains > 8, apply additional dilute acid [4].

Waste Disposal Plan

Improper disposal of amines can lead to pressurized containers and environmental toxicity.

  • Collection: Scoop the pH-validated, neutralized slurry using non-sparking tools (e.g., a polyethylene scoop) into a High-Density Polyethylene (HDPE) hazardous waste container.

  • Segregation: Do not mix amine waste with oxidizing agents (e.g., peroxides, nitric acid) or halogenated solvents, as this can trigger delayed exothermic reactions.

  • Labeling & Storage: Label the container strictly as "Hazardous Waste: Neutralized Aliphatic Amine / Flammable Solid." Store in a secondary containment tray in a cool, well-ventilated waste accumulation area.

  • Final Disposal: Arrange for pickup and high-temperature incineration by a licensed environmental disposal service.

References

  • DC Fine Chemicals. (2024). 108530 3-Methoxypropylamine - Safety Data Sheet. Retrieved from [Link]

  • Silver Fern Chemical, Inc. (n.d.). Safety Data Sheet 3-Methoxypropylamine. Retrieved from[Link]

  • Department of Chemistry, University of Malaya. (n.d.). SIC1012 Laboratory Skills Practical Manual: General Safety Rules for the Undergraduate Laboratories. Retrieved from[Link]

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